Brasofensine Maleate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
173830-14-3 |
|---|---|
Molecular Formula |
C20H24Cl2N2O5 |
Molecular Weight |
443.3 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;(E)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine |
InChI |
InChI=1S/C16H20Cl2N2O.C4H4O4/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10;5-3(6)1-2-4(7)8/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b19-9+;2-1-/t11-,12+,13+,16+;/m0./s1 |
InChI Key |
XVXRAWKEYKMWFS-YGPNHCCBSA-N |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N/OC.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NS-2214; BMS-204756-07; NS 2214; NS2214; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Brasofensine Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brasofensine (NS-2214, BMS-204756) is a potent phenyltropane-based dopamine reuptake inhibitor that was investigated for the treatment of Parkinson's disease.[1] Its primary mechanism of action is the blockade of the dopamine transporter (DAT), leading to an increase in the extracellular concentration of dopamine in the synaptic cleft. This guide provides a detailed overview of the known pharmacological properties of Brasofensine Maleate, including its effects on monoamine transporters, pharmacokinetic profile, and the experimental methodologies used in its preclinical and clinical evaluation. While specific quantitative data on binding affinities and inhibitory concentrations are not extensively available in public literature, this document synthesizes the existing knowledge to provide a comprehensive technical resource.
Introduction
Brasofensine is a dopamine reuptake inhibitor that was under development by NeuroSearch and Bristol-Myers Squibb for the potential treatment of Parkinson's disease (PD).[1] The rationale for its development was based on the well-established dopamine deficiency hypothesis in PD. By inhibiting the dopamine transporter (DAT), Brasofensine was expected to prolong the synaptic availability of dopamine, thereby compensating for the loss of dopaminergic neurons in the substantia nigra.[1] The compound advanced to Phase II clinical trials but its development was ultimately discontinued.[1] This guide will delve into the core mechanism of action of Brasofensine, presenting the available data in a structured format for a technical audience.
Core Mechanism of Action: Dopamine Transporter Inhibition
The principal pharmacological action of Brasofensine is the inhibition of the presynaptic dopamine transporter (DAT).[1] The DAT is a sodium- and chloride-dependent integral membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This process is critical for terminating dopaminergic neurotransmission and maintaining dopamine homeostasis.
By binding to the DAT, Brasofensine competitively inhibits the reuptake of dopamine. This blockade leads to an accumulation of dopamine in the synapse, enhancing and prolonging its action on postsynaptic dopamine receptors. This increased dopaminergic signaling is believed to be the basis for its potential therapeutic effects in Parkinson's disease.
Quantitative Pharmacological Data
Detailed in vitro binding affinities (Ki) and reuptake inhibition potencies (IC50) for Brasofensine against the human dopamine, serotonin, and norepinephrine transporters are not widely reported in publicly accessible scientific literature. For a comprehensive understanding, such data would be presented as follows:
Table 1: Monoamine Transporter Binding Affinities (Ki) of Brasofensine (Hypothetical)
| Transporter | Radioligand | Brasofensine Ki (nM) | Reference Compound Ki (nM) |
| Dopamine (DAT) | [³H]WIN 35,428 | Data not available | Cocaine: 100-200 |
| Serotonin (SERT) | [³H]Citalopram | Data not available | Fluoxetine: 1-10 |
| Norepinephrine (NET) | [³H]Nisoxetine | Data not available | Desipramine: 1-5 |
| This table is a template. Specific values for Brasofensine are not available in the searched literature. |
Table 2: Monoamine Reuptake Inhibition (IC50) of Brasofensine (Hypothetical)
| Transporter | Cell Line | Brasofensine IC50 (nM) | Reference Compound IC50 (nM) |
| Dopamine (DAT) | HEK293-hDAT | Data not available | GBR12909: 1-10 |
| Serotonin (SERT) | HEK293-hSERT | Data not available | Paroxetine: 0.1-1 |
| Norepinephrine (NET) | HEK293-hNET | Data not available | Reboxetine: 5-20 |
| This table is a template. Specific values for Brasofensine are not available in the searched literature. |
Signaling Pathways
The direct molecular consequence of Brasofensine's action is the elevation of synaptic dopamine levels. The downstream signaling events are therefore primarily those associated with the activation of postsynaptic dopamine receptors (D1-like and D2-like families).
Activation of D1-like receptors (D1 and D5) typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic adenosine monophosphate (cAMP), activating protein kinase A (PKA). Conversely, activation of D2-like receptors (D2, D3, and D4) generally inhibits adenylyl cyclase, leading to a decrease in cAMP levels. These signaling cascades modulate neuronal excitability and gene expression.
Pharmacokinetics
Brasofensine undergoes extensive first-pass metabolism.[2] It is primarily metabolized through O- and N-demethylation and isomerization.[2] The resulting desmethyl metabolites can be further conjugated to glucuronides.[2]
Table 3: Human Pharmacokinetic Parameters of Brasofensine after a Single Oral Dose
| Dose (mg) | Cmax (ng/mL) | Tmax (hours) |
| 0.5 | 0.35 | 4 |
| 1.0 | 0.82 | 4 |
| 2.0 | 2.14 | 4 |
| 4.0 | 3.27 | 4 |
| Data from a study in patients with Parkinson's disease co-administered with levodopa/carbidopa.[3] |
The plasma terminal elimination half-life of Brasofensine is approximately 24 hours in humans.[2]
Experimental Protocols
While specific protocols for Brasofensine are not detailed in the available literature, the following represents a standard methodology for assessing the in vitro pharmacology of a monoamine reuptake inhibitor.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific transporter.
-
Membrane Preparation: Cell membranes from a stable cell line expressing the human transporter of interest (e.g., HEK293-hDAT) are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and a range of concentrations of the test compound (Brasofensine).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
Synaptosomal Uptake Assays
These assays measure the functional inhibition of neurotransmitter reuptake.
-
Synaptosome Preparation: Synaptosomes, which are resealed presynaptic nerve terminals, are isolated from specific brain regions (e.g., rat striatum for DAT) by differential centrifugation.
-
Pre-incubation: The synaptosomes are pre-incubated with various concentrations of the test compound.
-
Uptake Initiation: The uptake of the neurotransmitter is initiated by the addition of a radiolabeled substrate (e.g., [³H]dopamine).
-
Termination: The uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radiolabeled neurotransmitter taken up by the synaptosomes is quantified by liquid scintillation counting.
-
Data Analysis: The IC50 value for the inhibition of uptake is determined by non-linear regression analysis.
Conclusion
This compound is a dopamine reuptake inhibitor with a clear and well-defined primary mechanism of action. Its ability to block the dopamine transporter and increase synaptic dopamine levels provided a strong rationale for its investigation as a treatment for Parkinson's disease. While the clinical development of Brasofensine was discontinued, a comprehensive understanding of its pharmacology remains valuable for researchers in the field of neurodegenerative diseases and monoamine transporter biology. The lack of publicly available, detailed quantitative data on its interaction with monoamine transporters highlights a gap in the scientific literature. Further studies would be necessary to fully elucidate its selectivity profile and the nuances of its pharmacological effects.
References
An In-Depth Technical Guide to Brasofensine Maleate: A Dopamine Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brasofensine ((E)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine) is a potent and selective dopamine reuptake inhibitor belonging to the phenyltropane class of compounds.[1] Developed under the code names NS-2214 and BMS-204756, it was investigated for the potential treatment of Parkinson's disease.[2] Brasofensine functions by blocking the dopamine transporter (DAT), thereby increasing the synaptic concentration and duration of action of dopamine.[1] While it showed promise in preclinical models and early clinical trials, its development was ultimately discontinued.[1] This technical guide provides a comprehensive overview of the core pharmacology of Brasofensine Maleate, including its mechanism of action, metabolic pathways, and relevant experimental data.
Introduction
Dopamine is a critical neurotransmitter involved in the regulation of motor control, motivation, reward, and cognitive function. The dopamine transporter (DAT) is a key protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating its signal.[3] Inhibitors of the DAT, such as Brasofensine, prevent this reuptake process, leading to elevated extracellular dopamine levels and enhanced dopaminergic neurotransmission. This mechanism of action has been a primary focus for the development of therapeutics for conditions characterized by dopamine deficiency, most notably Parkinson's disease.
Brasofensine emerged as a promising candidate due to its potent and selective inhibition of the DAT. This guide will delve into the technical details of its pharmacological profile, presenting available quantitative data, outlining experimental methodologies for its characterization, and visualizing its mechanism of action and related signaling pathways.
Pharmacological Profile
Mechanism of Action
Pharmacokinetics and Metabolism
Studies in rats, monkeys, and humans have elucidated the pharmacokinetic profile and metabolic fate of Brasofensine.[4]
Table 1: Pharmacokinetic Parameters of Brasofensine
| Parameter | Rat | Monkey | Human |
| Route of Administration | Oral | Oral | Oral |
| Peak Plasma Concentration (Tₘₐₓ) | 0.5 - 1 hour | 0.5 - 1 hour | 3 - 8 hours |
| Elimination Half-Life (t₁/₂) | ~2 hours | ~4 hours | ~24 hours |
| Primary Excretion Route | Feces (~80%) | Urine (~70%) | Urine (~90%) |
| Data sourced from Zhu et al., 2008.[4] |
Brasofensine undergoes extensive first-pass metabolism. The primary metabolic pathways identified are:
-
O-demethylation: Removal of a methyl group from the methoxyimine moiety.
-
N-demethylation: Removal of the methyl group from the tropane nitrogen.
-
Isomerization: In vivo conversion of the (E)-isomer of the methyloxime group to the (Z)-isomer (BMS-205912).[5]
These demethylated metabolites can be further conjugated with glucuronic acid before excretion.[4]
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize dopamine reuptake inhibitors like Brasofensine.
In Vitro Radioligand Binding Assay for Dopamine Transporter
This assay is used to determine the binding affinity of a compound for the dopamine transporter.
Objective: To quantify the affinity of Brasofensine for the DAT, typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).
Methodology:
-
Tissue Preparation: Striatal tissue from rodent brains, which is rich in dopamine transporters, is homogenized in a suitable buffer. The cell membranes containing the transporters are then isolated by centrifugation.
-
Radioligand Incubation: The prepared membranes are incubated with a specific radioligand that binds to the DAT (e.g., [³H]WIN 35,428 or [³H]GBR 12935) at a fixed concentration.
-
Competition Binding: Increasing concentrations of the test compound (Brasofensine) are added to the incubation mixture to compete with the radioligand for binding to the DAT.
-
Separation and Quantification: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis
This technique is used to measure the extracellular levels of neurotransmitters, such as dopamine, in the brain of a living animal.
Objective: To assess the effect of Brasofensine administration on extracellular dopamine concentrations in a specific brain region, such as the striatum.
Methodology:
-
Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into the target brain region of an anesthetized animal.
-
Perfusion: A physiological solution (artificial cerebrospinal fluid) is continuously perfused through the probe at a slow, constant flow rate.
-
Sample Collection: Small molecules, including dopamine, from the extracellular fluid diffuse across the semi-permeable membrane into the perfusion fluid (dialysate). The dialysate is collected at regular intervals.
-
Drug Administration: After a stable baseline of dopamine levels is established, Brasofensine is administered to the animal (e.g., via intraperitoneal injection or oral gavage).
-
Analysis: The collected dialysate samples are analyzed to quantify the concentration of dopamine and its metabolites using highly sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Interpretation: The changes in extracellular dopamine concentrations following drug administration are compared to the baseline levels to determine the in vivo efficacy of the dopamine reuptake inhibitor.
Visualizations
Signaling Pathways
The inhibition of dopamine reuptake by Brasofensine leads to the enhanced activation of postsynaptic dopamine receptors, primarily the D1 and D2 receptor subtypes, which trigger distinct intracellular signaling cascades.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Brasofensine NeuroSearch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disposition and metabolism of [14C]brasofensine in rats, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brasofensine [medbox.iiab.me]
An In-depth Technical Guide to Brasofensine Maleate
Brasofensine Maleate, a potent monoamine reuptake inhibitor, has been a subject of significant interest in the field of neuropharmacology, particularly for its potential therapeutic applications in conditions such as Parkinson's disease. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological activity, and metabolic fate of this compound, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
Brasofensine is a phenyltropane derivative. The maleate salt is formed by the reaction of brasofensine with maleic acid.
IUPAC Name: (E)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine maleate[1]
Chemical Formula: C₂₀H₂₄Cl₂N₂O₅
Molecular Weight: 459.32 g/mol
SMILES: CN1[C@H]2CC[C@@H]1--INVALID-LINK--C3=CC(=C(C=C3)Cl)Cl">C@@H/C=N/OC.C(=CC(=O)O)C(=O)O
Physicochemical Data
The following table summarizes key physicochemical properties of Brasofensine and its maleate salt.
| Property | Value | Reference |
| Brasofensine | ||
| Molecular Formula | C₁₆H₂₀Cl₂N₂O | [1] |
| Molecular Weight | 327.25 g/mol | [2] |
| XLogP3 | 4.1 | [1] |
| Topological Polar Surface Area | 24.8 Ų | [1] |
| This compound | ||
| Melting Point | 140-142 °C | [3] |
Pharmacology
Brasofensine is a dopamine reuptake inhibitor that also shows affinity for the norepinephrine and serotonin transporters.[3] Its primary mechanism of action involves blocking the dopamine transporter (DAT), which leads to an increase in the concentration of dopamine in the synaptic cleft.[4]
Binding Affinities and Potency
The following table summarizes the in vitro inhibitory activity of Brasofensine on monoamine reuptake.
| Transporter | Assay System | IC₅₀ (µM) | Reference |
| Dopamine (DAT) | Rat striatal synaptosomes | 0.003 | [3] |
| Norepinephrine (NET) | Rat hippocampal synaptosomes | 0.0013 | [3] |
| Serotonin (SERT) | Rat cortical synaptosomes | 0.013 | [3] |
Pharmacokinetics
Pharmacokinetic studies have been conducted in various species, including rats, monkeys, and humans.
| Species | Route | Tₘₐₓ (h) | Elimination Half-life (h) | Absolute Bioavailability (%) | Reference |
| Rat | Oral | 0.5 - 1 | ~2 | 7 | [5] |
| Monkey | Oral | 0.5 - 1 | ~4 | 0.8 | [5] |
| Human | Oral | 3 - 8 | ~24 | Not Determined | [5] |
Metabolism
Brasofensine undergoes extensive first-pass metabolism following oral administration. The primary metabolic pathways are O- and N-demethylation, as well as isomerization of the methyloxime group.[5] The resulting desmethyl metabolites can be further conjugated with glucuronic acid.[5]
Experimental Protocols
Synthesis of Brasofensine
A general synthetic scheme for Brasofensine involves the following key steps[3]:
-
Demethylation: Demethylation of a suitable tropane intermediate.
-
Protection: Protection of the resulting secondary amine, for example, with a Boc group.
-
Reduction: Reduction of a carboxylic acid ester to the corresponding alcohol.
-
Oxidation: Oxidation of the alcohol to an aldehyde.
-
Oxime Formation: Reaction of the aldehyde with methoxyamine to form the O-methyloxime.
-
Deprotection: Removal of the protecting group to yield Brasofensine.
The maleate salt can be prepared by reacting Brasofensine with maleic acid in a suitable solvent.
Dopamine Reuptake Inhibition Assay (General Protocol)
This protocol is a generalized procedure based on common practices for assessing dopamine reuptake inhibition.
-
Synaptosome Preparation: Isolate synaptosomes from the striatum of a suitable animal model (e.g., rat) by differential centrifugation.
-
Incubation: Pre-incubate the synaptosomes with varying concentrations of this compound or a vehicle control in a suitable buffer.
-
Initiation of Uptake: Initiate dopamine uptake by adding a known concentration of radiolabeled dopamine (e.g., [³H]dopamine).
-
Termination of Uptake: After a short incubation period, terminate the uptake by rapid filtration through glass fiber filters.
-
Washing: Wash the filters rapidly with ice-cold buffer to remove unbound radiolabeled dopamine.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the percent inhibition of dopamine uptake for each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.
Visualizations
Mechanism of Action of Brasofensine
References
- 1. Brasofensine | C16H20Cl2N2O | CID 9614919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Brasofensine - Wikipedia [en.wikipedia.org]
- 3. Portico [access.portico.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Disposition and metabolism of [14C]brasofensine in rats, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Synthesis and Purification of Brasofensine Maleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Brasofensine Maleate, a potent dopamine reuptake inhibitor. The information is compiled from publicly available scientific literature and patents, offering a detailed resource for researchers and chemists in the field of drug development.
Introduction
Brasofensine, chemically known as (1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carbaldehyde O-methyloxime, is a phenyltropane derivative that has been investigated for its potential therapeutic applications, particularly in the treatment of Parkinson's disease. Its mechanism of action involves the inhibition of the dopamine transporter, leading to increased levels of dopamine in the synaptic cleft. This guide details the chemical synthesis of the brasofensine free base and its subsequent conversion to the more stable and crystalline maleate salt.
Synthesis of Brasofensine Free Base
The synthesis of brasofensine is a multi-step process starting from a protected tropane scaffold. The following sections outline the key transformations involved.
Overall Synthetic Scheme
The general synthetic pathway to brasofensine involves the formation of the key intermediate, (1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester, followed by its conversion to the final O-methyloxime.
Experimental Protocols
While detailed experimental procedures with specific reagent quantities and reaction yields are not exhaustively available in a single public source, the following protocols are based on typical synthetic transformations for this class of compounds.
Step 1: Synthesis of (1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester
This key intermediate is synthesized from a precursor such as (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester. The synthesis involves hydrolysis of the benzoyloxy group, followed by dehydration to an unsaturated ester. Subsequent reaction with a Grignard reagent, 3,4-dichlorophenylmagnesium bromide, introduces the dichlorophenyl moiety. Isomerization may be required to obtain the desired stereoisomer.
Step 2: Reduction of the Ester to the Alcohol
The methyl ester of the key intermediate is reduced to the corresponding primary alcohol, (1R,2R,3S,5S)-[3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methanol. This reduction is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent.
Step 3: Oxidation of the Alcohol to the Aldehyde
The primary alcohol is then oxidized to the aldehyde, (1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carbaldehyde. A common method for this transformation is the Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (DMSO) in a suitable solvent like dichloromethane at low temperatures.
Step 4: Formation of the O-methyloxime (Brasofensine)
The final step in the synthesis of the brasofensine free base is the reaction of the aldehyde with methoxyamine hydrochloride in the presence of a base, such as sodium carbonate, in a solvent like methanol. This reaction forms the O-methyloxime functional group.
Synthesis and Purification of this compound
For pharmaceutical use, the brasofensine free base is typically converted to a salt form to improve its stability and handling properties. The maleate salt is a common choice.
Salt Formation Protocol
The maleate salt of brasofensine is prepared by reacting the free base with maleic acid. A typical procedure involves the following steps:
-
Dissolve the brasofensine free base in a suitable organic solvent, such as ethanol.
-
Add a solution of maleic acid in the same solvent to the brasofensine solution. The stoichiometric amount of maleic acid should be used.
-
Stir the mixture to allow for the formation of the salt, which may precipitate out of the solution.
Purification by Recrystallization
Purification of the crude this compound is crucial to obtain a product with high purity suitable for pharmaceutical applications. Recrystallization is the primary method used for this purpose.
Recrystallization Protocol:
-
The crude this compound is dissolved in a minimal amount of a hot solvent or a solvent mixture. Solvents such as isopropanol or water have been reported to be effective.[1]
-
The hot, saturated solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the this compound decreases, leading to the formation of crystals.
-
Once crystallization is complete, the crystals are collected by filtration, for example, using a Buchner funnel.
-
The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
The purified crystals are then dried under vacuum to remove any residual solvent.
Data Presentation
The following tables summarize the key physical and analytical data for this compound.
| Compound | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) |
| Brasofensine (free base) | 171655-91-7 | C₁₇H₂₂Cl₂N₂O | 357.28 | - |
| This compound | 173830-14-3 | C₂₁H₂₆Cl₂N₂O₅ | 473.35 | 140-142[1] |
Visualizations
Brasofensine Synthesis Pathway
Caption: Synthetic pathway for Brasofensine free base.
This compound Formation and Purification Workflow
Caption: Workflow for this compound formation and purification.
References
Brasofensine Maleate: A Technical Guide to its Metabolism and Metabolites
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Brasofensine, a potent dopamine transporter inhibitor, undergoes extensive metabolism following administration. This technical guide provides a comprehensive overview of the current understanding of brasofensine maleate's metabolic pathways, its resulting metabolites, and the experimental approaches used to elucidate this information. The primary metabolic transformations involve Phase I oxidation reactions, specifically O- and N-demethylation, as well as isomerization. These initial steps are followed by Phase II conjugation, predominantly glucuronidation of the demethylated metabolites. The major circulating metabolites in humans have been identified as the glucuronides of demethyl brasofensine, designated as M1 and M2.[1][2] This document synthesizes available quantitative pharmacokinetic data and outlines generalized experimental protocols for the study of brasofensine metabolism, providing a valuable resource for researchers in the field of drug development and pharmacology.
Introduction
Brasofensine is a phenyltropane derivative that acts as a potent and selective inhibitor of the synaptic dopamine transporter.[1] Initially investigated for the treatment of Parkinson's disease, its development was discontinued.[3] Understanding the metabolic fate of brasofensine is crucial for a complete characterization of its pharmacological and toxicological profile. This guide details the biotransformation of brasofensine, focusing on the enzymatic pathways and the chemical nature of its metabolites.
Metabolic Pathways
The metabolism of brasofensine is characterized by a series of well-defined enzymatic reactions that increase its polarity and facilitate its excretion from the body. The primary metabolic pathways are:
-
Phase I Metabolism:
-
Phase II Metabolism:
The metabolic cascade begins with Phase I reactions, catalyzed primarily by cytochrome P450 (CYP) enzymes in the liver, to expose or introduce functional groups. These intermediates then undergo Phase II conjugation, primarily by UDP-glucuronosyltransferases (UGTs), to form highly water-soluble glucuronides that can be readily eliminated via the kidneys.
Quantitative Pharmacokinetic Data
Pharmacokinetic studies have been conducted in rats, monkeys, and humans to characterize the absorption, distribution, metabolism, and excretion (ADME) of brasofensine. The available quantitative data are summarized in the tables below. It is important to note that brasofensine exhibits extensive first-pass metabolism.[1][2]
Table 1: Pharmacokinetic Parameters of Brasofensine in Different Species
| Parameter | Rats | Monkeys | Humans |
| Oral Dose | 4 mg/kg | 12 mg | 50 mg |
| Peak Plasma Concentration (Tmax) | 0.5 - 1 h | 0.5 - 1 h | 3 - 8 h |
| Plasma Terminal Elimination Half-life (t1/2) | ~2 h | ~4 h | ~24 h |
| Absolute Bioavailability | 7% | 0.8% | Not Reported |
| Urinary Excretion (% of dose) | 20% | 70% | 86% |
| Fecal Excretion (% of dose) | 80% | 30% | 14% |
| Data sourced from Zhu et al., 2008[1][2] |
Experimental Protocols
While the specific experimental details for the metabolism studies of brasofensine are not fully available in the public domain, this section outlines a generalized, state-of-the-art methodology for identifying the metabolic pathways and the enzymes involved in the biotransformation of a drug candidate like brasofensine.
In Vitro Metabolism using Human Liver Microsomes
Objective: To identify the primary metabolic pathways and the major metabolites of brasofensine in a human-relevant in vitro system.
Methodology:
-
Incubation:
-
[14C]-labeled brasofensine is incubated with pooled human liver microsomes.
-
The reaction mixture contains a phosphate buffer (pH 7.4), MgCl2, and an NADPH-regenerating system (to support CYP450 activity).
-
For identifying glucuronide conjugates, UDPGA (uridine 5'-diphosphoglucuronic acid) is included in the incubation mixture.
-
Control incubations are performed in the absence of NADPH or UDPGA to differentiate between enzymatic and non-enzymatic degradation.
-
-
Sample Analysis:
-
At various time points, the reactions are quenched (e.g., with acetonitrile).
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by high-performance liquid chromatography (HPLC) with radiometric detection to separate and quantify the parent drug and its metabolites.
-
Mass spectrometry (LC-MS/MS) is used for the structural elucidation of the metabolites.
-
Identification of Cytochrome P450 Isozymes
Objective: To identify the specific CYP450 enzymes responsible for the oxidative metabolism of brasofensine.
Methodology:
-
Recombinant Human CYP Enzymes:
-
[14C]-brasofensine is incubated individually with a panel of recombinant human CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
The formation of metabolites is monitored to identify which enzymes are capable of metabolizing brasofensine.
-
-
Chemical Inhibition Studies:
-
[14C]-brasofensine is incubated with pooled human liver microsomes in the presence of specific chemical inhibitors for each major CYP isozyme.
-
A significant reduction in the formation of a particular metabolite in the presence of a specific inhibitor indicates the involvement of that CYP isozyme in the metabolic pathway.
-
Conclusion
The metabolism of this compound is a multi-step process involving initial Phase I demethylation and isomerization reactions, followed by Phase II glucuronidation. The primary circulating metabolites in humans are the glucuronide conjugates of demethylated brasofensine. While the key metabolic pathways have been elucidated, further research is required to definitively identify the specific cytochrome P450 isozymes responsible for the initial oxidative steps and to obtain a more detailed quantitative profile of all metabolites in human subjects. The information presented in this guide provides a solid foundation for researchers and professionals involved in the development of new chemical entities, highlighting the importance of a thorough understanding of drug metabolism.
References
- 1. Monoamine Reuptake Inhibitors in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of the major metabolites of bromhexine in human plasma using RRLC-MS/MS and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of catalytic properties of CYP2D6 and CYP3A4 through metabolic studies of levorphanol and levallorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Isomerization of Brasofensine Maleate to BMS-205912: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brasofensine (BMS-204756), an E-isomer of a phenyltropane-based dopamine transporter inhibitor, undergoes significant in vivo isomerization to its Z-isomer, BMS-205912. This geometric isomerization is a critical aspect of its metabolism and has been a key factor in its clinical development history. This technical guide provides an in-depth overview of the in vivo conversion of Brasofensine Maleate to BMS-205912, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the metabolic pathways and experimental workflows. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in drug metabolism, pharmacokinetics, and the development of stereoisomeric drugs.
Introduction
Brasofensine is a potent inhibitor of the synaptic dopamine transporter and was investigated for the treatment of Parkinson's disease.[1] It belongs to the phenyltropane class of compounds and is specifically the (E)-isomer of (+)-1-[(1R,2R,3S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carbaldehyde O-methyloxime.[1] During preclinical and clinical development, it was discovered that Brasofensine undergoes extensive first-pass metabolism, with one of the primary pathways being isomerization to its corresponding (Z)-isomer, BMS-205912.[1][2] This in vivo interconversion highlights the importance of understanding the metabolic fate of geometric isomers in drug development, as the different isomers can possess distinct pharmacological and toxicological profiles. The development of Brasofensine was ultimately discontinued, with the in vivo isomerization being a significant contributing factor.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of Brasofensine has been characterized in several species, including rats, monkeys, and humans. While detailed quantitative data for the isomer BMS-205912 is less publicly available, the parent drug's pharmacokinetics provide context for the extent of its metabolism, including isomerization.
Table 1: Pharmacokinetic Parameters of Brasofensine Following Oral Administration
| Parameter | Rat | Monkey | Human |
| Dose | 4 mg/kg | 12 mg | 50 mg |
| Tmax (h) | 0.5 - 1 | 0.5 - 1 | 3 - 8 |
| Terminal Half-life (h) | ~2 | ~4 | ~24 |
| Absolute Bioavailability | 7% | 0.8% | Not Reported |
| Total Body Clearance | 199 mL/min/kg | 32 mL/min/kg | Not Reported |
| Data sourced from Zhu et al., 2008.[1][2] |
Table 2: Excretion of Radioactivity Following a Single Oral Dose of [14C]Brasofensine
| Excretion Route | Rat (% of Dose) | Monkey (% of Dose) | Human (% of Dose) |
| Urine | 20% | 70% | 86% |
| Feces | 80% | 30% | 14% |
| Data sourced from Zhu et al., 2008.[1][2] |
The extensive first-pass metabolism and the high percentage of excreted radioactivity indicate significant biotransformation of Brasofensine.[1][2] Isomerization to BMS-205912 is a key component of this metabolic profile.
Metabolic Pathways
Brasofensine undergoes several metabolic transformations in vivo. The primary pathways identified are O-demethylation, N-demethylation, and isomerization.[1][2] The desmethyl metabolites can be further conjugated with glucuronic acid.
Caption: Metabolic pathways of Brasofensine.
The enzymatic basis for the E to Z isomerization of the oxime moiety in Brasofensine in a biological system is not definitively established in the public literature. However, isomerases are the class of enzymes responsible for catalyzing isomerization reactions. It is plausible that a specific isomerase or the microenvironment of a metabolizing enzyme's active site facilitates this conversion.
Experimental Protocols
A detailed experimental protocol for the in vivo study of Brasofensine isomerization would involve several key stages, from animal handling to bioanalytical quantification. The following is a representative methodology based on typical drug metabolism studies and the information available for Brasofensine.
In Vivo Animal Studies (Rat Model)
-
Animal Model: Male Sprague-Dawley rats.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Drug Administration:
-
For oral administration, this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
A single dose of 4 mg/kg is administered by oral gavage.
-
-
Sample Collection:
-
Blood samples are collected via cannulated jugular vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Urine and feces are collected over 24 hours using metabolic cages.
-
Bioanalytical Method for Isomer Quantification
The separation and quantification of Brasofensine and its Z-isomer, BMS-205912, from plasma samples require a stereoselective analytical method.
-
Sample Preparation:
-
Protein precipitation is a common method for plasma sample cleanup. An aliquot of plasma is mixed with a precipitating agent (e.g., acetonitrile) containing an internal standard.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in a mobile phase-compatible solution for injection.
-
-
Chromatographic Separation:
-
Technique: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).
-
Column: A chiral stationary phase or a reversed-phase column with optimized conditions to achieve separation of the geometric isomers. The choice of column and mobile phase is critical for resolving the E and Z isomers.
-
Mobile Phase: A gradient of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water).
-
-
Detection:
-
Technique: Tandem Mass Spectrometry (MS/MS).
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Transitions: Specific multiple reaction monitoring (MRM) transitions for Brasofensine, BMS-205912, and the internal standard are used for selective and sensitive quantification.
-
Caption: Experimental workflow for in vivo isomerization study.
Logical Relationships in Drug Development
The discovery of significant in vivo isomerization has profound implications for drug development. The relationship between the parent drug and its isomer must be thoroughly characterized.
Caption: Impact of in vivo isomerization on drug development.
Conclusion
The in vivo isomerization of this compound to BMS-205912 serves as a critical case study in drug metabolism and pharmacokinetics. It underscores the necessity of developing stereoselective bioanalytical methods early in the drug development process to fully characterize the absorption, distribution, metabolism, and excretion (ADME) of not only the parent drug but also any significant, stable metabolites, including isomers. A thorough understanding of the pharmacological and toxicological profiles of all stereoisomers present in vivo is paramount for making informed decisions regarding the safety and efficacy of a new chemical entity. While Brasofensine's development was halted, the scientific knowledge gained from its study provides valuable insights for future drug development programs involving stereoisomeric compounds., the scientific knowledge gained from its study provides valuable insights for future drug development programs involving stereoisomeric compounds.
References
Brasofensine Maleate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brasofensine, a potent and selective dopamine reuptake inhibitor, was investigated for the treatment of Parkinson's disease and other neurological disorders. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Brasofensine Maleate, with a specific focus on its solubility and stability profiles. While extensive proprietary data from its development is not publicly available, this document synthesizes known information and outlines the standard methodologies required for a thorough characterization. This guide is intended to inform researchers and drug development professionals on the key attributes of this compound and the experimental considerations for similar phenyltropane derivatives.
Introduction
Brasofensine is a phenyltropane derivative that acts as a dopamine transporter (DAT) inhibitor. By blocking the reuptake of dopamine from the synaptic cleft, brasofensine potentiates dopaminergic neurotransmission.[1][2] Its development, however, was discontinued, reportedly due to observations of in vivo isomerization of the methyloxime group, a critical stability concern.[2] Understanding the solubility and stability of the maleate salt form is crucial for any potential future research or development involving this compound. This guide details the known characteristics and the requisite experimental protocols for a comprehensive assessment.
Physicochemical Properties
A foundational understanding of the physicochemical properties of a drug candidate is paramount for formulation development and predicting its in vivo behavior.
| Property | Data | Source |
| Chemical Name | (+)-(E)-1-[(1R,2R,3S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carbaldehyde O-methyloxime maleate | N/A |
| Molecular Formula | C₂₀H₂₄Cl₂N₂O₅ | N/A |
| Molecular Weight | 459.32 g/mol | N/A |
| Predicted Water Solubility (Brasofensine base) | 0.00111 mg/mL | N/A |
| Predicted LogP (Brasofensine base) | 4.31 | N/A |
| pKa (Strongest Basic) | 9.45 (Predicted) | N/A |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dictates the choice of formulation strategies. While specific experimental data for this compound is not widely published, a comprehensive solubility assessment would involve determining its solubility in a range of solvents and at various pH values.
Aqueous Solubility
The aqueous solubility of a drug is a key factor in its dissolution and absorption. For an ionizable compound like this compound, solubility is highly pH-dependent.
Table 1: Illustrative Aqueous Solubility of this compound at 25°C
| pH | Solubility (mg/mL) | Method |
| 1.2 (Simulated Gastric Fluid) | > 10 (Expected) | HPLC-UV |
| 4.5 (Acetate Buffer) | 1 - 10 (Expected) | HPLC-UV |
| 6.8 (Simulated Intestinal Fluid) | < 1 (Expected) | HPLC-UV |
| 7.4 (Phosphate Buffer) | < 0.1 (Expected) | HPLC-UV |
Note: The data in this table is illustrative and based on the expected behavior of a basic compound with a maleate salt form. Actual experimental values would need to be determined.
Solubility in Organic and Pharmaceutical Solvents
Solubility in various organic and pharmaceutical solvents is essential for developing both oral and parenteral formulations.
Table 2: Illustrative Solubility of this compound in Common Solvents at 25°C
| Solvent | Solubility Category |
| Methanol | Freely Soluble (Expected) |
| Ethanol | Soluble (Expected) |
| Propylene Glycol | Sparingly Soluble (Expected) |
| Polyethylene Glycol 400 | Soluble (Expected) |
| Ethyl Acetate | Slightly Soluble (Expected) |
| Dichloromethane | Freely Soluble (Expected) |
Note: This data is illustrative. Experimental determination is required for precise values.
Stability Characteristics
Stability testing is a critical component of drug development, ensuring that the API maintains its quality, purity, and potency over time. The known instability of brasofensine underscores the importance of a thorough stability assessment.
Inherent Instability: E/Z Isomerization
The primary reported instability of brasofensine is the in vivo E/Z isomerization of the methyloxime group. The (E)-isomer is the intended active compound, while the (Z)-isomer is denoted as BMS-205912. This isomerization can lead to a loss of potency and the introduction of a potentially unwanted isomer.
Caption: E/Z Isomerization of Brasofensine.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies also help in developing and validating stability-indicating analytical methods.
Table 3: Illustrative Forced Degradation Conditions and Expected Observations for this compound
| Stress Condition | Conditions | Expected Degradation | Potential Degradants |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Significant | Hydrolysis of the oxime, Isomerization |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | Significant | Hydrolysis of the oxime, Isomerization |
| Oxidative | 3% H₂O₂ at RT for 24h | Moderate | N-oxidation, Aromatic hydroxylation |
| Thermal | 80°C for 48h | Minor | Isomerization |
| Photolytic | ICH Q1B conditions | Moderate | Isomerization, other photoproducts |
Note: This table presents expected outcomes. Actual degradation pathways would need to be elucidated through experimentation.
Experimental Protocols
Detailed and validated experimental protocols are necessary to obtain reliable solubility and stability data.
Solubility Determination Protocol
A common method for solubility determination is the shake-flask method.
Caption: Workflow for Solubility Determination.
Stability-Indicating Method Development and Forced Degradation Protocol
A stability-indicating analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC), is crucial for separating the API from its degradation products.
Caption: Forced Degradation Study Workflow.
Mechanism of Action: Dopamine Transporter Inhibition
Brasofensine's primary mechanism of action is the inhibition of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. By blocking DAT, brasofensine increases the concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic signaling.
Caption: Brasofensine's Mechanism of Action.
Conclusion
While the clinical development of this compound was halted, its potent dopamine reuptake inhibitory activity makes it a valuable tool compound for neuroscience research. This guide has outlined the critical solubility and stability characteristics that would need to be thoroughly investigated for any future development of this compound or similar compounds. The primary stability concern remains the E/Z isomerization of the methyloxime group, which necessitates the use of a validated stability-indicating analytical method in all stages of research and development. The provided experimental frameworks serve as a robust starting point for the comprehensive physicochemical characterization of this and related molecules. comprehensive physicochemical characterization of this and related molecules.
References
The Pharmacokinetic Profile of Brasofensine Maleate in Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic properties of brasofensine maleate, a potent dopamine transporter inhibitor, as observed in key preclinical animal models. The data herein is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound, offering a foundational dataset for researchers in the fields of neuropharmacology and drug development.
Executive Summary
Brasofensine exhibits rapid absorption following oral administration in both rat and monkey models, with peak plasma concentrations reached within an hour. However, the compound undergoes extensive first-pass metabolism, resulting in low absolute bioavailability. The plasma terminal elimination half-life is notably shorter in rats (approximately 2 hours) compared to monkeys (approximately 4 hours). The primary metabolic pathways include O- and N-demethylation, followed by glucuronidation. This guide will delve into the quantitative data and experimental methodologies that form the basis of our current understanding of brasofensine's pharmacokinetics in these species.
Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of brasofensine observed in rats and monkeys after intravenous and oral administration.
Table 1: Intravenous Administration of Brasofensine in Animal Models
| Parameter | Rat | Monkey |
| Dose | 1.5 mg/kg | 4 mg |
| Total Body Clearance (CL) | 199 ml/min/kg | 32 ml/min/kg |
| Steady-State Volume of Distribution (Vss) | 24 l/kg | 46 l/kg |
| Plasma Terminal Elimination Half-life (t½) | ~2 hours | ~4 hours |
Table 2: Oral Administration of Brasofensine in Animal Models
| Parameter | Rat | Monkey |
| Dose | 4 mg/kg | 12 mg |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1 hour | 0.5 - 1 hour |
| Absolute Bioavailability | 7% | 0.8% |
| Urinary Excretion (% of dose) | 20% | 70% |
| Fecal Excretion (% of dose) | Remainder | Remainder |
Experimental Protocols
The data presented in this guide is primarily derived from studies utilizing radiolabeled [14C]brasofensine to facilitate accurate measurement of the parent compound and its metabolites.
Animal Models
-
Rats: The specific strain of rats used in the foundational studies was not explicitly detailed.
-
Monkeys: Macaca fascicularis were used in the cited pharmacokinetic studies.
Dosing and Administration
-
Intravenous (i.v.): Brasofensine was administered intravenously to establish baseline pharmacokinetic parameters such as clearance and volume of distribution.
-
Oral (p.o.): Oral administration was conducted to assess absorption, bioavailability, and the extent of first-pass metabolism.
Sample Collection and Analysis
-
Plasma: Blood samples were collected at various time points post-administration to determine the plasma concentration-time profile of brasofensine.
-
Urine and Feces: Excreta were collected to quantify the routes and extent of elimination of the drug and its metabolites.
-
Analytical Method: The use of [14C]brasofensine allowed for the determination of total radioactivity, representing both the parent drug and its metabolites, through techniques such as liquid scintillation counting.
Metabolism and Elimination
Brasofensine is subject to extensive metabolism in both rats and monkeys, which significantly influences its pharmacokinetic profile.
Metabolic Pathways
The primary metabolic transformations of brasofensine involve:
-
O-demethylation
-
N-demethylation
-
Isomerization
The resulting desmethyl metabolites can undergo further biotransformation through glucuronidation , forming more water-soluble conjugates that are more readily excreted.
Major Metabolites
The primary metabolites, including the glucuronides of demethyl brasofensine (M1 and M2), are found circulating in the plasma of both rats and monkeys.[1]
Visualizations
The following diagrams illustrate the experimental workflow for a typical pharmacokinetic study of brasofensine and its metabolic fate.
Caption: Experimental workflow for pharmacokinetic studies of brasofensine.
References
Methodological & Application
Application Notes and Protocols: Dopamine Transporter (DAT) Uptake Inhibition Assay for Brasofensine Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. Its dysfunction is implicated in several neurological and psychiatric disorders, including Parkinson's disease, ADHD, and substance abuse. Consequently, the DAT is a key target for therapeutic drug development. Brasofensine (NS-2214, BMS-204756) is a phenyltropane derivative that acts as a dopamine reuptake inhibitor and was investigated for the treatment of Parkinson's disease.[1][2] This document provides a detailed protocol for a dopamine transporter uptake inhibition assay, a fundamental method to characterize the potency of compounds like Brasofensine Maleate.
This application note describes a cell-based, in vitro assay to determine the inhibitory activity of test compounds on the human dopamine transporter. The protocol is based on the principle of competitive inhibition of the uptake of a labeled substrate (either radioactive or fluorescent) in cells engineered to express the human DAT.
Mechanism of Action of this compound
Brasofensine inhibits the synaptic dopamine transporter.[3] By blocking the dopamine transporter, Brasofensine prevents the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[3] This leads to an increased concentration and prolonged presence of dopamine in the synapse, thereby enhancing dopaminergic signaling.
Caption: Mechanism of this compound at the Dopaminergic Synapse.
Data Presentation
| Compound | Target | Assay Type | Cell Line | Substrate | IC50 (nM) | Reference |
| This compound | Human DAT | Radioligand Uptake | HEK293 | [3H]Dopamine | Data not available | - |
| GBR 12909 | Rat DAT | Radioligand Uptake | Rat Brain Synaptosomes | [3H]Dopamine | 1.5 | F.I. Carroll et al., J. Med. Chem. 1992 |
| Cocaine | Rat DAT | Radioligand Uptake | Rat Brain Synaptosomes | [3H]Dopamine | 250 | F.I. Carroll et al., J. Med. Chem. 1992 |
| Tesofensine | Human DAT | Radioligand Uptake | - | Dopamine | 6.5 | AbMole BioScience |
Note: The IC50 values for GBR 12909, Cocaine, and Tesofensine are provided for illustrative purposes and are not directly comparable to this compound without standardized experimental conditions.
Experimental Protocol: [3H]Dopamine Uptake Inhibition Assay
This protocol outlines a common method using a radiolabeled substrate in a cell line stably expressing the human dopamine transporter (e.g., HEK293-hDAT).
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4) supplemented with 2 mM D-glucose, 0.2 mM pargyline, and 0.1 mM ascorbic acid.
-
Radiolabeled Substrate: [3H]Dopamine.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Reference Inhibitor: A known DAT inhibitor such as GBR 12909 for positive control.
-
Scintillation Cocktail.
-
96-well cell culture plates.
-
Microplate scintillation counter.
Experimental Workflow
Caption: Workflow for the [3H]Dopamine Uptake Inhibition Assay.
Step-by-Step Methodology
-
Cell Culture and Seeding:
-
Culture HEK293-hDAT cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
The day before the assay, harvest the cells and seed them into a 96-well plate at a density of 40,000-60,000 cells per well. Allow the cells to attach overnight.
-
-
Preparation of Solutions:
-
Prepare serial dilutions of this compound and the reference inhibitor in assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 0.1%.
-
Prepare the [3H]Dopamine solution in assay buffer at a concentration that is approximately at its Km for DAT.
-
-
Assay Procedure:
-
On the day of the experiment, aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed assay buffer.
-
Add 50 µL of the diluted test compound or reference inhibitor to the appropriate wells. Include wells for "total uptake" (vehicle control) and "non-specific uptake" (a high concentration of a potent inhibitor like GBR 12909).
-
Pre-incubate the plate at 37°C for 10-20 minutes.
-
Initiate the uptake reaction by adding 50 µL of the [3H]Dopamine solution to all wells, bringing the final volume to 100 µL.
-
Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes). This time should be within the linear range of dopamine uptake.
-
Terminate the uptake by rapidly washing the cells three times with 200 µL of ice-cold assay buffer.
-
Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer to each well and incubate for at least 30 minutes at room temperature.
-
Transfer the lysate from each well to a scintillation vial or a 96-well plate compatible with a scintillation counter.
-
Add 200 µL of scintillation cocktail to each well/vial.
-
Quantify the amount of [3H]Dopamine taken up by the cells using a microplate scintillation counter.
-
-
Data Analysis:
-
The specific uptake is calculated by subtracting the non-specific uptake (counts in the presence of a saturating concentration of a known inhibitor) from the total uptake (counts in the absence of any inhibitor).
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that reduces the specific uptake by 50%.
-
Conclusion
The dopamine transporter uptake inhibition assay is a robust and essential tool for characterizing the pharmacological profile of DAT inhibitors like this compound. The detailed protocol provided here can be adapted for high-throughput screening of compound libraries or for in-depth pharmacological characterization of lead candidates. Accurate determination of the IC50 value is crucial for understanding the potency of a compound and for guiding further drug development efforts. While specific quantitative data for Brasofensine's DAT inhibition is not widely published, the presented methodology provides a framework for researchers to generate this critical information.
References
Application Notes and Protocols for Radioligand Binding Studies with Brasofensine Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brasofensine is a phenyltropane derivative that has been investigated for its potential therapeutic effects in Parkinson's disease.[1] Its primary mechanism of action is the inhibition of the dopamine transporter (DAT), which increases the synaptic availability of dopamine.[2][3] While primarily known as a dopamine reuptake inhibitor, the broader pharmacological profile of brasofensine, including its affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET), is of significant interest for a comprehensive understanding of its therapeutic potential and side-effect profile.[4] Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptors and transporters.[5] These assays provide quantitative data, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which are crucial for drug development and lead optimization.
This document provides detailed protocols for conducting radioligand binding studies to characterize the interaction of Brasofensine Maleate with the dopamine, serotonin, and norepinephrine transporters. It also includes a comparative analysis of the binding affinities of other well-characterized monoamine reuptake inhibitors to provide a context for interpreting experimental results.
Data Presentation
While specific, publicly available Ki or IC50 values from radioligand binding studies for this compound at the dopamine, serotonin, and norepinephrine transporters are not readily found in the reviewed literature, the following table provides a comparative summary of the binding affinities of other well-characterized monoamine reuptake inhibitors. This information is valuable for benchmarking and understanding the typical affinity profiles of compounds targeting these transporters.
Table 1: Comparative Binding Affinities of Selected Monoamine Reuptake Inhibitors
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Primary Activity | Reference |
| Cocaine | 230 | 480 | 740 | Triple Reuptake Inhibitor | [6] |
| Methylphenidate | ~100 | ~100 | ~100,000 | DAT/NET Inhibitor | [6] |
| Amphetamine | ~600 | ~100 | ~30,000 | Triple Reuptake Inhibitor/Releaser | [6] |
| MDMA | 8,290 | 1,190 | 2,410 | SERT/NET > DAT Inhibitor/Releaser | [6] |
| Bupropion | - | - | - | DAT/NET Inhibitor | [7] |
| Fluoxetine | - | - | Low nM range | Selective SERT Inhibitor | [7] |
| Desipramine | - | Low nM range | - | Selective NET Inhibitor | [5] |
Note: Ki values can vary depending on the experimental conditions (e.g., tissue preparation, radioligand used, assay buffer). The values presented here are for comparative purposes.
Experimental Protocols
The following are detailed protocols for performing competitive radioligand binding assays to determine the affinity of this compound for the human dopamine, serotonin, and norepinephrine transporters. These protocols are based on standard methodologies and can be adapted to specific laboratory conditions.
General Workflow for Competitive Radioligand Binding Assay
Workflow of a competitive radioligand binding assay.
Protocol 1: Dopamine Transporter (DAT) Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine transporter.
Materials:
-
Membrane Preparation: Cell membranes from a stable cell line expressing the human dopamine transporter (e.g., HEK293-hDAT).
-
Radioligand: [³H]WIN 35,428 or another suitable DAT-selective radioligand.
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Thaw the frozen hDAT-expressing cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
Brasofensine Competition: 50 µL of each concentration of the this compound dilution series, 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or 4°C for some radioligands) for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using the cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Serotonin Transporter (SERT) Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human serotonin transporter.
Materials:
-
Membrane Preparation: Cell membranes from a stable cell line expressing the human serotonin transporter (e.g., HEK293-hSERT).
-
Radioligand: [³H]Citalopram, [³H]Paroxetine, or another suitable SERT-selective radioligand.
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Test Compound: this compound, dissolved and serially diluted.
-
Filtration and Scintillation Equipment: As described for the DAT assay.
Procedure: The procedure is analogous to the DAT binding assay, with the following modifications:
-
Membrane Preparation: Use hSERT-expressing cell membranes.
-
Radioligand and Controls: Use a SERT-selective radioligand and a corresponding non-specific binding control.
-
Incubation: Incubation times and temperatures may vary depending on the radioligand used. Consult the literature for optimal conditions.
-
Data Analysis: Follow the same steps as for the DAT assay to determine the IC50 and Ki values for this compound at the serotonin transporter.
Protocol 3: Norepinephrine Transporter (NET) Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human norepinephrine transporter.
Materials:
-
Membrane Preparation: Cell membranes from a stable cell line expressing the human norepinephrine transporter (e.g., HEK293-hNET).
-
Radioligand: [³H]Nisoxetine or another suitable NET-selective radioligand.
-
Non-specific Binding Control: A high concentration of a known NET inhibitor (e.g., 10 µM Desipramine).
-
Assay Buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4 (note the higher NaCl concentration often used for NET assays).
-
Test Compound: this compound, dissolved and serially diluted.
-
Filtration and Scintillation Equipment: As described for the DAT assay.
Procedure: The procedure is analogous to the DAT and SERT binding assays, with the following modifications:
-
Membrane Preparation: Use hNET-expressing cell membranes.
-
Radioligand and Controls: Use a NET-selective radioligand and a corresponding non-specific binding control.
-
Assay Buffer: Use the appropriate assay buffer with the optimized NaCl concentration for NET binding.
-
Incubation: Incubation times and temperatures may vary.
-
Data Analysis: Follow the same steps as for the other transporter assays to determine the IC50 and Ki values for this compound at the norepinephrine transporter.
Mechanism of Action at the Synapse
Brasofensine, as a triple reuptake inhibitor, is hypothesized to block the dopamine, serotonin, and norepinephrine transporters located on the presynaptic neuron. This action prevents the reuptake of these neurotransmitters from the synaptic cleft, thereby increasing their concentration and prolonging their signaling to the postsynaptic neuron.
Mechanism of action of Brasofensine at the synapse.
Conclusion
The provided protocols offer a robust framework for the in vitro characterization of this compound's binding affinity to the dopamine, serotonin, and norepinephrine transporters. While specific binding data for Brasofensine is not widely published, the comparative data for other monoamine reuptake inhibitors serves as a useful reference. Accurate determination of the binding profile of Brasofensine is essential for a complete understanding of its pharmacological effects and for guiding further drug development efforts. The visualization of the experimental workflow and the synaptic mechanism of action provides a clear conceptual basis for these studies.
References
- 1. Brasofensine NeuroSearch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Neurotransmitter transporters and their impact on the development of psychopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brasofensine Sulfate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Brasofensine Maleate using a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
Introduction
Brasofensine is a phenyltropane derivative that acts as a dopamine reuptake inhibitor.[1][2] It was investigated for the potential treatment of Parkinson's disease.[1][2] Accurate and precise quantification of Brasofensine Maleate in bulk drug and pharmaceutical formulations is crucial for quality control and stability studies. This application note describes a novel, simple, and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is developed based on the chemical properties of Brasofensine, a non-polar compound, making it suitable for reverse-phase chromatography which utilizes a non-polar stationary phase and a polar mobile phase.[3][4][5][6]
Chemical Structure of Brasofensine
Brasofensine has a molecular formula of C16H20Cl2N2O and a molar mass of 327.25 g·mol−1.[1]
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Ortho-phosphoric acid (AR grade)
-
Potassium dihydrogen phosphate (AR grade)
2. Instrumentation
A high-performance liquid chromatograph equipped with:
-
Gradient pump
-
UV-Vis detector or Photodiode Array (PDA) detector
-
Autosampler
-
Column oven
-
Data acquisition and processing software
3. Chromatographic Conditions
The separation and quantification were achieved using the following parameters:
| Parameter | Value |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of phosphate buffer (pH 3.0, adjusted with ortho-phosphoric acid) and acetonitrile in a ratio of 40:60 (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
4. Preparation of Solutions
-
Buffer Preparation (0.02 M Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with diluted ortho-phosphoric acid. Filter the solution through a 0.45 µm membrane filter and degas.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the ratio of 40:60 (v/v). Sonicate for 10 minutes to degas.
-
Standard Stock Solution Preparation (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution Preparation (100 µg/mL): Accurately weigh a quantity of the sample equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve. Dilute to volume with the mobile phase and filter through a 0.45 µm syringe filter.
5. Method Validation
The developed method should be validated according to ICH guidelines for parameters such as:
-
System suitability
-
Specificity
-
Linearity
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Robustness
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 4500 |
| Retention Time (min) | - | ~ 5.2 |
| % RSD of Peak Areas | ≤ 2.0% | 0.8% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (n=3) |
| 20 | 185432 |
| 40 | 370125 |
| 60 | 556890 |
| 80 | 742345 |
| 100 | 928765 |
| 120 | 1115432 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Diagrams
Caption: Experimental workflow for the HPLC quantification of this compound.
This application note provides a framework for the development and implementation of an HPLC method for the quantification of this compound. The presented method is a starting point and should be thoroughly validated in the user's laboratory to ensure its suitability for the intended application.
References
- 1. Brasofensine - Wikipedia [en.wikipedia.org]
- 2. Brasofensine NeuroSearch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 4. moravek.com [moravek.com]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. uhplcs.com [uhplcs.com]
Application Note: Mass Spectrometry Analysis of Brasofensine Maleate and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Brasofensine, also known as BMS-204756, is a phenyltropane dopamine reuptake inhibitor that was investigated for the treatment of Parkinson's disease and Alzheimer's disease.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is critical for its development. Brasofensine undergoes extensive first-pass metabolism, making the characterization and quantification of its metabolites essential for evaluating its overall pharmacokinetic profile, efficacy, and safety.[2][3][4] This application note provides detailed protocols and quantitative data for the analysis of brasofensine and its major metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Analysis Summary
The pharmacokinetic parameters of brasofensine have been characterized in rats, monkeys, and humans. The data reveals significant inter-species differences, particularly in bioavailability and elimination half-life.
Table 1: Pharmacokinetic Parameters of Brasofensine in Different Species
| Parameter | Rats | Monkeys | Humans |
| Oral Dose | 4 mg/kg | 12 mg | 50 mg |
| Tmax (Peak Plasma Time) | 0.5 - 1 h | 0.5 - 1 h | 3 - 8 h |
| Terminal Half-life (t½) | ~2 h | ~4 h | ~24 h |
| Absolute Bioavailability | 7% | 0.8% | Not Available |
| Primary Excretion Route | Feces (~80%) | Urine (70%) | Urine (86%) |
| Source: Drug Metab Dispos. 2008 Jan;36(1):24-35.[3], Wikipedia[1] |
Table 2: Peak Plasma Concentrations (Cmax) of Brasofensine in Humans after a Single Oral Dose (co-administered with levodopa/carbidopa)
| Brasofensine Dose | Cmax (ng/mL) | Tmax (hours) |
| 0.5 mg | 0.35 | 4 |
| 1 mg | 0.82 | 4 |
| 2 mg | 2.14 | 4 |
| 4 mg | 3.27 | 4 |
| Source: Clin Neuropharmacol. 2001 Sep-Oct;24(5):291-6.[5] |
Metabolic Pathway of Brasofensine
Brasofensine is extensively metabolized in vivo. The primary metabolic pathways identified are O-demethylation, N-demethylation, and isomerization of the methyloxime group.[2][3][4] The resulting desmethyl metabolites can undergo further phase II metabolism, specifically glucuronidation, to form glucuronide conjugates.[2][3][4] The demethylated metabolites (M1 and M2) and their glucuronides are the major circulating metabolites found in human plasma.[3][4]
Experimental Protocols
This section outlines a general protocol for the quantitative analysis of brasofensine and its primary metabolites in biological matrices, such as plasma and urine, using LC-MS/MS. This protocol is based on standard bioanalytical methods for small molecules.[6][7]
Sample Preparation: Protein Precipitation
This method is suitable for extracting brasofensine and its metabolites from plasma samples.
-
Aliquot Sample: Transfer 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard (IS): Spike the sample with 10 µL of an appropriate internal standard solution (e.g., a stable isotope-labeled version of brasofensine or a structurally similar compound).
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully collect the supernatant and transfer it to a clean tube or a 96-well plate.
-
Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Analyze: The sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is typically suitable for separating the parent drug and its metabolites.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1.0 min: 5% B
-
1.0-5.0 min: Ramp linearly from 5% to 95% B
-
5.0-6.0 min: Hold at 95% B
-
6.0-6.1 min: Return to 5% B
-
6.1-8.0 min: Equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific MRM transitions for brasofensine and its key metabolites (O-desmethyl, N-desmethyl) must be optimized by infusing pure standards. The precursor ion will be the [M+H]+ adduct, and fragment ions will be selected for their specificity and intensity.
Data Analysis and Quantification
-
Software: Use the instrument manufacturer's software for data acquisition and analysis (e.g., Agilent MassHunter, Waters MassLynx).
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.
-
Regression: Use a linear, weighted (1/x²) regression model to fit the calibration curve.
-
Quantification: Determine the concentration of brasofensine and its metabolites in the unknown samples by interpolating their peak area ratios from the calibration curve.
Analytical Workflow Visualization
The following diagram illustrates the complete workflow for the mass spectrometry analysis of Brasofensine and its metabolites, from sample receipt to final data reporting.
References
- 1. Brasofensine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Disposition and metabolism of [14C]brasofensine in rats, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brasofensine | C16H20Cl2N2O | CID 9614919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Brasofensine treatment for Parkinson's disease in combination with levodopa/carbidopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Brasofensine Maleate Efficacy in Preclinical Animal Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing established neurotoxin-based animal models of Parkinson's Disease (PD) to assess the therapeutic efficacy of Brasofensine Maleate. Brasofensine is a dopamine reuptake inhibitor that was developed for the potential treatment of PD.[1][2] Its mechanism involves blocking the dopamine transporter (DAT), which increases the synaptic availability of dopamine.[2] The following sections detail the necessary models, experimental procedures, and data analysis frameworks required for a comprehensive preclinical evaluation.
Mechanism of Action of Brasofensine
Brasofensine exerts its therapeutic effect at the presynaptic terminal of dopaminergic neurons. In a healthy state, dopamine is released into the synaptic cleft, binds to postsynaptic receptors, and is then cleared from the synapse by the dopamine transporter (DAT). In Parkinson's disease, the degeneration of these neurons leads to a dopamine deficit. Brasofensine non-competitively inhibits DAT, prolonging the action of the remaining dopamine in the synaptic cleft and thereby enhancing dopaminergic signaling.
Recommended Animal Models for Efficacy Testing
The selection of an appropriate animal model is critical for evaluating anti-parkinsonian drugs. Neurotoxin-based models are widely used because they effectively replicate the primary neuropathology of PD—the loss of dopaminergic neurons in the nigrostriatal pathway.[3][4]
-
6-Hydroxydopamine (6-OHDA) Rat Model: This is the most widely used rat model for PD.[5][6] 6-OHDA is a neurotoxin specific to catecholaminergic neurons.[5] Since it cannot cross the blood-brain barrier, it requires stereotactic injection into the brain, typically the medial forebrain bundle (MFB) or the striatum, to create a unilateral lesion.[5][7] This model is highly reproducible and ideal for screening therapies that aim to restore motor function.[4][8]
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Primate/Mouse Model: The MPTP model is considered the gold standard, especially in non-human primates (NHPs), as it closely mimics the clinical features of human PD.[6][7] MPTP is a prodrug that, once in the brain, is converted to the toxic ion MPP+, which selectively destroys dopaminergic neurons by inhibiting mitochondrial function.[3] This model is suitable for both efficacy and side-effect profiling, such as the assessment of L-DOPA-induced dyskinesias.[6][9]
Experimental Protocols
This protocol describes the creation of a hemi-parkinsonian rat model, which is essential for observing motor asymmetry, a key phenotype for drug efficacy testing.
Methodology:
-
Animal Preparation: Acclimatize male Sprague-Dawley rats (200-250g) for at least one week. Anesthetize the rat (e.g., with isoflurane) and place it in a stereotactic frame.[10]
-
Neurotoxin Preparation: Prepare a fresh solution of 6-OHDA-HCl (e.g., 2-4 mg/mL) in sterile saline containing 0.02% ascorbic acid to prevent oxidation.[10][11] Keep the solution on ice and protected from light.[11]
-
Stereotactic Injection:
-
Perform a midline incision on the scalp to expose the bregma.
-
Using a dental drill, create a small burr hole over the injection site.
-
For an MFB lesion, typical coordinates relative to bregma are: Anteroposterior (A/P) -2.2 mm; Mediolateral (M/L) +1.5 mm; Dorsoventral (D/V) -8.0 mm from the dura.[10]
-
Slowly inject the 6-OHDA solution (e.g., 4-5 µL) at a rate of 1 µL/min using a Hamilton syringe.[10]
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.[10]
-
-
Post-Operative Care: Suture the scalp and allow the animal to recover. Provide appropriate post-operative analgesia and monitor the animal's weight and well-being.[10]
-
Lesion Confirmation (2-3 weeks post-surgery):
-
Administer a dopamine agonist, apomorphine (e.g., 0.2-0.5 mg/kg, s.c.).
-
Place the rat in a circular arena and record the number of full contralateral (away from the lesioned side) rotations over 30-40 minutes.
-
A successful lesion is typically defined as ≥7 full contralateral rotations per minute.[10]
-
This protocol is effective for inducing bilateral parkinsonian symptoms, which are useful for assessing general motor function.
Methodology:
-
Animal Selection: Use male C57BL/6 mice, as this strain is known to be sensitive to MPTP.[12]
-
Neurotoxin Administration:
-
Acute Regimen: Administer four injections of MPTP-HCl (e.g., 20 mg/kg, intraperitoneally) at 2-hour intervals.
-
Sub-acute Regimen: Administer one injection of MPTP-HCl (e.g., 30 mg/kg, i.p.) daily for five consecutive days.[13] This regimen is reported to cause a 40-50% depletion in striatal dopamine.[13]
-
Safety Precaution: MPTP is a human neurotoxin. All handling, injection, and housing of treated animals must be performed under strict safety protocols in a designated facility.
-
-
Lesion Development: Allow 7 to 21 days after the final injection for the dopaminergic lesion to stabilize before commencing behavioral testing and drug treatment.[13]
-
Behavioral Assessment:
-
Rotarod Test: Place the mouse on a rotating rod with accelerating speed. Record the latency to fall. Parkinsonian mice will exhibit a significantly shorter latency.[14]
-
Pole Test: Place the mouse head-up at the top of a vertical pole (e.g., 50 cm high, 1 cm diameter). Record the time to turn downwards and the total time to descend. Bradykinesia is indicated by increased time on both measures.[15][16]
-
Open Field Test: Place the mouse in a transparent chamber to measure locomotor activity (e.g., total distance traveled, rearing frequency) over a set period. A decrease in activity is a common motor phenotype.[14][15]
-
This protocol is used to quantify the extent of dopamine depletion in the striatum and to assess the neurochemical effects of Brasofensine.
-
Tissue Collection: Following the final behavioral tests, euthanize the animals. Rapidly dissect the brain on an ice-cold surface and isolate the striata.
-
Sample Preparation: Weigh the tissue samples and homogenize them in an appropriate buffer (e.g., 0.1 M perchloric acid). Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet proteins.
-
HPLC Analysis: Filter the supernatant and inject it into an HPLC system equipped with an electrochemical detector. Separate dopamine and its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), using a reverse-phase C18 column.
-
Quantification: Calculate the concentrations of the analytes by comparing their peak areas to those of known standards. Express results as ng/mg of tissue. A significant reduction in dopamine and its metabolites in the vehicle-treated lesion group compared to the sham group confirms the lesion.
Brasofensine Efficacy Study Design
A robust study design is crucial for obtaining meaningful results.
-
Grouping: Randomly assign lesioned animals that meet the inclusion criteria to different treatment groups (n=8-12 per group).
-
Dosing: Administer Brasofensine orally (p.o.) or intraperitoneally (i.p.). A study in MPTP-treated marmosets used oral doses of 0.25, 0.5, 1.0, and 2.5 mg/kg.[9]
-
Treatment Duration: Administer the drug daily for a period of 2-4 weeks to assess chronic efficacy.
-
Assessments: Conduct behavioral tests before, during (e.g., weekly), and after the treatment period to evaluate the onset and duration of the therapeutic effect.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Efficacy of Brasofensine on Motor Function in MPTP-Treated Marmosets (Data adapted from literature[9])
| Treatment Group (Oral Dose) | Locomotor Activity (counts/hr) | Mean Disability Score (out of 25) | Dyskinesia Score |
| Vehicle | Baseline | Baseline | 0 |
| Brasofensine (0.25 mg/kg) | ↑ | ↓ | 0 |
| Brasofensine (0.5 mg/kg) | ↑↑ | ↓↓ | 0 |
| Brasofensine (1.0 mg/kg) | ↑↑↑ | ↓↓↓ | 0 |
| Brasofensine (2.5 mg/kg) | ↑↑↑↑ | ↓↓↓↓ | 0 |
| L-DOPA (12.5 mg/kg) | ↑↑↑↑ | ↓↓↓↓ | Severe |
Note: Arrows indicate the magnitude of change from baseline. This study demonstrated that brasofensine effectively reversed akinesia without inducing dyskinesia, even in L-DOPA primed animals.[9]
Table 2: Hypothetical Data - Effect of Brasofensine on Apomorphine-Induced Rotations in 6-OHDA Rats
| Treatment Group | Mean Contralateral Rotations / 30 min (Pre-treatment) | Mean Contralateral Rotations / 30 min (Post-treatment) | % Reduction |
| Sham + Vehicle | 5 ± 2 | 4 ± 3 | N/A |
| Lesion + Vehicle | 255 ± 30 | 248 ± 25 | 2.7% |
| Lesion + Brasofensine (1 mg/kg) | 260 ± 28 | 135 ± 20 | 48.1% |
| Lesion + Brasofensine (3 mg/kg) | 252 ± 35 | 78 ± 15 | 69.0% |
| Lesion + L-DOPA (6 mg/kg) | 249 ± 31 | 65 ± 18* | 73.9% |
*p < 0.05 compared to Lesion + Vehicle group.
Table 3: Hypothetical Data - Striatal Dopamine and Metabolite Levels Post-Brasofensine Treatment
| Treatment Group | Dopamine (ng/mg tissue) | DOPAC (ng/mg tissue) | HVA (ng/mg tissue) |
| Sham + Vehicle | 15.2 ± 1.8 | 2.5 ± 0.4 | 1.8 ± 0.3 |
| Lesion + Vehicle | 1.8 ± 0.5 | 0.8 ± 0.2 | 0.9 ± 0.2 |
| Lesion + Brasofensine (3 mg/kg) | 1.9 ± 0.6 | 1.5 ± 0.3# | 1.6 ± 0.4# |
*p < 0.01 compared to Sham group. #p < 0.05 compared to Lesion + Vehicle group, indicating reduced dopamine turnover.
References
- 1. Brasofensine NeuroSearch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Animal Models of Parkinson’s Disease: A Gateway to Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 6. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models of Parkinson’s Disease (PD) – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 8. biomed.cas.cz [biomed.cas.cz]
- 9. The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - GE [thermofisher.com]
- 11. conductscience.com [conductscience.com]
- 12. Parkinson's Disease Animal Models [labome.com]
- 13. modelorg.com [modelorg.com]
- 14. Behavioral phenotyping of mouse models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Application Notes: Neurochemical Analysis of Brasofensine Maleate in Brain Tissue
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology and regulation of the neuronal dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into the mechanism and pharmacology of neurotransmitter sodium symporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine transporter: involvement in selective dopaminergic neurotoxicity and degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Brasofensine Maleate in in vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brasofensine is a potent and selective dopamine reuptake inhibitor that has been investigated for its potential therapeutic effects in neurological disorders such as Parkinson's disease.[1][2] For researchers conducting in vitro studies, the proper dissolution and handling of Brasofensine Maleate are critical for obtaining accurate and reproducible results. These application notes provide a detailed protocol for the preparation of this compound solutions for use in cell-based assays.
Physicochemical Properties and Solubility
Table 1: Recommended Solvents and Storage Conditions
| Parameter | Recommendation | Source |
| Primary Solvent | Dimethyl sulfoxide (DMSO), high purity | [3][6] |
| Secondary Diluent | Sterile phosphate-buffered saline (PBS) or cell culture medium | [4] |
| Stock Solution Storage | Aliquot and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) | [3] |
| Final DMSO Concentration | Keep below 0.5% in final cell culture medium, preferably ≤0.1% | [3][4][5] |
Experimental Protocol: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO and subsequent dilution to a working concentration for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Sterile, complete cell culture medium or PBS
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Calculate Required Mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound to be obtained from the supplier's certificate of analysis).
-
Initial Dissolution:
-
Carefully weigh the calculated amount of this compound powder. For small quantities, it is often easier to add the solvent directly to the vial containing the pre-weighed compound.[3]
-
Add the appropriate volume of DMSO to the powder to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[5]
-
-
Sterilization: If required, the concentrated stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage:
-
Preparation of Working Solution:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in sterile, pre-warmed cell culture medium or PBS to achieve the desired final concentration for your experiment.
-
Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%, with a concentration of 0.1% or lower being preferable to minimize solvent effects on the cells.[3][4][5]
-
As a best practice, prepare a vehicle control using the same final concentration of DMSO in the cell culture medium to account for any solvent-induced effects.[4]
-
Mechanism of Action and Signaling Pathway
Brasofensine functions as a dopamine reuptake inhibitor.[1][2] It binds to the dopamine transporter (DAT) on the presynaptic neuron, blocking the reabsorption of dopamine from the synaptic cleft. This leads to an increased concentration and prolonged presence of dopamine in the synapse, enhancing dopaminergic signaling.[1]
Caption: Mechanism of action of Brasofensine at the dopaminergic synapse.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro experiment using this compound.
Caption: General experimental workflow for in vitro studies with Brasofensine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Brasofensine NeuroSearch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. captivatebio.com [captivatebio.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. emulatebio.com [emulatebio.com]
- 6. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phytotechlab.com [phytotechlab.com]
Troubleshooting & Optimization
Technical Support Center: Brasofensine Maleate Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Brasofensine Maleate. It addresses common stability issues encountered in solution and offers troubleshooting strategies and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide: this compound Solution Instability
The primary stability concern for Brasofensine in solution is the isomerization of the methyloxime group from the active (E)-isomer to the inactive (Z)-isomer (also known as BMS-205912).[1] Other potential degradation pathways include N-demethylation. The following table summarizes potential issues, their causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of Potency/Activity | E/Z Isomerization: Conversion of the active (E)-isomer to the inactive (Z)-isomer. This can be influenced by pH, temperature, and light. | Prepare solutions fresh daily and protect from light. Analyze solutions promptly after preparation. Use a validated stability-indicating HPLC method to monitor the ratio of E/Z isomers. |
| N-Demethylation: Formation of N-desmethyl Brasofensine. | Store solutions at low temperatures (2-8 °C) for short-term storage. For long-term storage, consider storing at -20 °C or below, but validate stability at these conditions. | |
| Appearance of Unknown Peaks in Chromatogram | Degradation Products: Formation of isomers, N-demethylated products, or other unforeseen degradants. | Perform forced degradation studies to identify potential degradation products and develop a specific and sensitive stability-indicating analytical method. |
| Precipitation or Cloudiness in Solution | Poor Solubility: this compound may have limited solubility in certain solvents or at specific pH values. | Verify the solubility of this compound in your chosen solvent system. Adjust the pH or consider the use of co-solvents, but validate their impact on stability. |
| Temperature Effects: Changes in temperature can affect solubility. | Ensure the solution is maintained at a constant temperature. If refrigerated, allow the solution to come to room temperature and check for precipitates before use. |
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue with this compound in solution?
A1: The most significant stability issue is the E/Z isomerization of the methyloxime group.[1] The (E)-isomer is the pharmacologically active form, and it can convert to the inactive (Z)-isomer under various conditions, leading to a loss of potency.
Q2: How can I minimize the isomerization of Brasofensine in my experiments?
A2: To minimize isomerization, it is crucial to prepare solutions fresh whenever possible and protect them from light by using amber vials or covering them with aluminum foil. Solutions should be maintained at a controlled, cool temperature. The rate of isomerization can be pH-dependent, so maintaining a consistent and appropriate pH is also important.
Q3: What are the known degradation products of Brasofensine?
A3: The known degradation products include the (Z)-isomer (BMS-205912) formed through isomerization and N-demethylated metabolites.[1]
Q4: What is the recommended solvent for preparing this compound solutions?
Q5: How should I store my this compound solutions?
A5: For short-term storage (a few hours to a day), solutions should be kept at 2-8 °C and protected from light. For longer-term storage, freezing (-20 °C or -80 °C) may be an option, but the stability of the solution under these conditions must be thoroughly validated, as freeze-thaw cycles can also affect stability.
Q6: Is there a specific analytical method to monitor the stability of this compound?
A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. Such a method should be able to separate the (E)- and (Z)-isomers of Brasofensine, as well as any other degradation products from the parent compound. While a specific validated method for Brasofensine was not found in the search results, a general protocol for developing such a method is provided below.
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound in solution. Method development and validation are essential.
Objective: To develop an HPLC method capable of separating (E)-Brasofensine, (Z)-Brasofensine (BMS-205912), and other potential degradation products.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Analytical grade buffers (e.g., phosphate, acetate)
-
Acids (e.g., hydrochloric acid, formic acid) and bases (e.g., sodium hydroxide) for pH adjustment
-
A C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with a UV or PDA detector
Methodology:
-
Initial Mobile Phase Screening:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Start with a generic gradient method, for example:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow rate: 1.0 mL/min
-
Detection: 254 nm (or a wavelength determined by UV scan of Brasofensine)
-
-
-
Forced Degradation Sample Preparation:
-
To generate degradation products, subject this compound solutions to forced degradation conditions as outlined in Protocol 2.
-
-
Method Optimization:
-
Inject the stressed samples into the HPLC system.
-
Optimize the mobile phase composition, gradient slope, pH, and column temperature to achieve adequate separation between the parent peak and all degradation products, particularly the (E) and (Z) isomers.
-
-
Method Validation:
-
Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound.
Objective: To intentionally degrade this compound to understand its stability profile and to generate degradation products for analytical method development.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water and other solvents
-
pH meter
-
Controlled temperature chambers/water baths
-
Photostability chamber
Methodology:
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Heat at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it, and dilute it with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Keep at room temperature for a specified time, monitoring for degradation.
-
At each time point, withdraw a sample, neutralize it, and dilute it for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% H₂O₂.
-
Keep at room temperature and protect from light for a specified time.
-
At each time point, withdraw a sample and dilute it for HPLC analysis.
-
-
Thermal Degradation:
-
Store a solid sample of this compound at an elevated temperature (e.g., 60 °C).
-
Store a solution of this compound at the same temperature.
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Keep a control sample protected from light.
-
Analyze both samples after the exposure period.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Known degradation pathways of Brasofensine.
References
Preventing in vivo isomerization of Brasofensine Maleate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brasofensine Maleate. The information provided is intended to assist in preventing and troubleshooting the in vivo E/Z isomerization of the methyloxime group.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue observed with this compound?
A1: The primary stability concern with this compound is its in vivo isomerization from the therapeutically intended (E)-isomer to the (Z)-isomer, which has been designated as BMS-205912. This isomerization of the 2α-methyloxime group was a significant factor in the discontinuation of its clinical development. While this conversion is believed to primarily occur in vivo, the possibility of isomerization occurring prior to administration cannot be entirely dismissed.
Q2: What are the known metabolic pathways of Brasofensine?
A2: Brasofensine undergoes extensive first-pass metabolism following oral administration. The main metabolic pathways include O- and N-demethylation, as well as the previously mentioned isomerization to its (Z)-isomer. Some of the demethylated metabolites can be further conjugated to form glucuronides.
Q3: Are there any known enzymes responsible for the in vivo isomerization of Brasofensine?
A3: Currently, there is no definitive evidence identifying specific enzymes responsible for the E/Z isomerization of the oxime moiety of Brasofensine in vivo. However, it is plausible that general metabolic enzymes or the physicochemical conditions in the gastrointestinal tract and systemic circulation contribute to this conversion. Further research is required to elucidate the exact mechanisms.
Q4: What are the potential consequences of in vivo isomerization for my research?
A4: The in vivo isomerization of Brasofensine can lead to a number of complications in research settings:
-
Altered Pharmacological Profile: The (Z)-isomer may have a different affinity and selectivity for the dopamine transporter and other targets, leading to an altered pharmacological or toxicological profile.
-
Inconsistent Efficacy: A variable rate of isomerization between subjects or in different experimental models can result in inconsistent and difficult-to-interpret efficacy data.
-
Pharmacokinetic Variability: The pharmacokinetic properties of the (Z)-isomer, such as absorption, distribution, metabolism, and excretion (ADME), may differ from the (E)-isomer, complicating the interpretation of pharmacokinetic data.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
Possible Cause: Inconsistent in vivo isomerization of this compound.
Troubleshooting Steps:
-
Confirm Isomer Presence: The first step is to analytically confirm the presence of the (Z)-isomer (BMS-205912) in your in vivo samples (e.g., plasma, brain tissue). A validated analytical method, such as HPLC-UV or LC-MS/MS, capable of separating the E/Z isomers is essential.
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Assess Formulation: The formulation can significantly impact the stability of the drug.
-
pH: The pH of the formulation and the local pH in the gastrointestinal tract can influence the rate of isomerization. Consider formulating this compound in a buffered solution at a pH that minimizes isomerization (preliminary in vitro stability studies are recommended).
-
Excipients: Certain excipients may either stabilize or destabilize the molecule. Investigate the use of stabilizing excipients such as antioxidants or chelating agents.
-
-
Control Storage and Handling: Ensure that this compound stock solutions and formulations are stored under conditions that minimize pre-administration isomerization. This includes protection from light and storage at recommended temperatures.
Issue 2: Difficulty in Quantifying the E/Z Isomers of Brasofensine
Possible Cause: Inadequate analytical methodology.
Troubleshooting Steps:
-
Method Development: Develop and validate a stability-indicating HPLC or LC-MS/MS method.
-
Column Selection: A chiral stationary phase or a high-resolution C18 column may be effective in separating the geometric isomers. Based on literature for similar tropane alkaloids, a phenyl-hexyl or a chiral column (e.g., cellulose-based) could be a good starting point.
-
Mobile Phase Optimization: Systematically vary the mobile phase composition (e.g., acetonitrile, methanol, water ratios) and pH to achieve optimal separation.
-
Detection: Use a UV detector at a wavelength where both isomers have adequate absorbance, or preferably, a mass spectrometer for enhanced sensitivity and specificity.
-
-
Reference Standard: Obtain a reference standard for the (Z)-isomer (BMS-205912) if available. If not, the isomer may need to be isolated from a stressed sample and its structure confirmed by techniques such as NMR and mass spectrometry.
-
Validation: Validate the analytical method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure reliable quantification.
Experimental Protocols
Protocol 1: In Vitro Stability Assessment of this compound
Objective: To determine the influence of pH and temperature on the isomerization of this compound in vitro.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from acidic to neutral (e.g., pH 2, 4, 6, 7.4).
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or DMSO). Spike the stock solution into each buffer to a final concentration relevant to your in vivo studies.
-
Incubation: Incubate the samples at different temperatures (e.g., room temperature, 37°C).
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: Immediately analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method to quantify the percentage of the (E)- and (Z)-isomers.
-
Data Analysis: Plot the percentage of the (E)-isomer remaining over time for each condition to determine the rate of isomerization.
Data Presentation:
| pH | Temperature (°C) | Time (hours) | % (E)-Brasofensine | % (Z)-Brasofensine (BMS-205912) |
| 2.0 | 37 | 0 | 100 | 0 |
| 2.0 | 37 | 4 | ||
| 2.0 | 37 | 24 | ||
| 7.4 | 37 | 0 | 100 | 0 |
| 7.4 | 37 | 4 | ||
| 7.4 | 37 | 24 |
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop and validate an HPLC-UV method for the separation and quantification of (E)-Brasofensine and its (Z)-isomer.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions (Suggested Starting Point):
-
Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a suitable gradient (e.g., 80% A to 20% A over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for an optimal wavelength (e.g., 230 nm).
-
Column Temperature: 30°C.
-
-
Forced Degradation Study: To ensure the method is stability-indicating, subject this compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products, including the (Z)-isomer.
-
Method Validation: Validate the method as per ICH guidelines.
Potential Prevention Strategies
1. Formulation-Based Strategies:
-
Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can enhance its stability by keeping the drug in an amorphous state and reducing molecular mobility.
-
Encapsulation: Encapsulating the drug in nanoparticles or liposomes can protect it from the harsh environment of the GI tract and potentially reduce isomerization.
-
Use of Excipients:
-
Cyclodextrins: Inclusion complexes with cyclodextrins can physically sequester the oxime moiety, thereby hindering its isomerization.
-
Antioxidants and Chelators: While not directly preventing E/Z isomerization, these can prevent oxidative degradation which might create a more favorable environment for isomerization.
-
2. Prodrug Approach:
A promising strategy to prevent in vivo isomerization is to temporarily mask the reactive aldoxime group with a promoiety. This prodrug would be stable in the GI tract and systemic circulation and would be converted to the active (E)-Brasofensine at the target site.
-
Concept: The aldoxime could be derivatized to form a more stable linkage (e.g., an ester or a carbonate) that is susceptible to enzymatic cleavage (e.g., by esterases) in the brain or other target tissues.
Visualizations
Technical Support Center: Enhancing the Oral Bioavailability of Brasofensine Maleate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of Brasofensine Maleate. The information is presented in a practical, question-and-answer format, supplemented with data tables, detailed experimental protocols, and explanatory diagrams.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the poor oral bioavailability of this compound?
A1: The primary reason for the poor oral bioavailability of this compound is extensive first-pass metabolism.[1][2] After oral administration, the drug is rapidly absorbed but then heavily metabolized in the liver before it can reach systemic circulation.[1][2] This results in a very low percentage of the administered dose reaching the bloodstream in its active form. Studies in rats and monkeys have shown an absolute oral bioavailability of only 7% and 0.8%, respectively.[1][3]
Q2: What are the main metabolic pathways for brasofensine?
A2: Brasofensine primarily undergoes O- and N-demethylation and isomerization.[1][2] The resulting desmethyl metabolites can be further conjugated with glucuronic acid to form glucuronides.[1][2] These metabolites are the major circulating forms of the drug found in plasma.[1]
Q3: Are there any known formulation strategies that have been specifically tested for brasofensine to improve its oral bioavailability?
A3: Currently, there is a lack of publicly available research detailing specific formulation strategies that have been successfully applied to brasofensine to overcome its poor oral bioavailability. However, several established techniques for improving the bioavailability of drugs subject to extensive first-pass metabolism or poor solubility can be adapted for brasofensine. These include the use of lipid-based delivery systems, solid dispersions, and nanotechnology-based approaches.[4][5][6][7][8]
Q4: What are some promising general strategies to overcome the extensive first-pass metabolism of a drug like brasofensine?
A4: Promising strategies for drugs with high first-pass metabolism include:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance lymphatic absorption, which partially bypasses the liver, thereby reducing first-pass metabolism.[9]
-
Inhibition of Metabolic Enzymes: Co-administration with inhibitors of the specific cytochrome P450 (CYP) enzymes responsible for its metabolism can increase bioavailability.[10] However, this approach requires careful investigation to avoid potential drug-drug interactions.
-
Prodrugs: Designing a prodrug of brasofensine that is less susceptible to first-pass metabolism and is converted to the active drug in systemic circulation could be a viable strategy.
-
Nanoparticle Formulations: Encapsulating brasofensine in nanoparticles can alter its absorption pathway and protect it from metabolic enzymes in the gut wall and liver.[6]
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Suggestions |
| Low and variable plasma concentrations of brasofensine in preclinical animal studies after oral administration. | Extensive and variable first-pass metabolism. Poor dissolution of the drug formulation in the gastrointestinal tract. | 1. Characterize the metabolism: Identify the specific CYP enzymes responsible for brasofensine metabolism. 2. Improve dissolution: Consider formulation strategies like solid dispersions or particle size reduction (micronization/nanosizing).[6][8] 3. Enhance absorption and reduce metabolism: Develop and test a Self-Emulsifying Drug Delivery System (SEDDS) formulation.[9] |
| Inconsistent results in in vitro dissolution studies. | Poor aqueous solubility of this compound. Inappropriate dissolution medium or method. The drug exists in different crystalline forms (polymorphism).[6] | 1. Solubility assessment: Determine the solubility of this compound in various pH buffers and biorelevant media. 2. Method optimization: Adjust the dissolution medium, agitation speed, and apparatus (e.g., USP Apparatus II - paddle).[11] The use of surfactants in the dissolution medium may be necessary.[11] 3. Solid-state characterization: Analyze the solid form of the drug using techniques like DSC and XRD to check for polymorphism. |
| Developed formulation shows good in vitro dissolution but poor in vivo bioavailability. | The formulation enhances dissolution but does not overcome the high first-pass metabolism. The drug may be precipitating in the gastrointestinal tract after release from the formulation. | 1. Investigate lymphatic transport: Explore formulations that promote lymphatic uptake, such as lipid-based systems.[9] 2. Supersaturation studies: Conduct in vitro tests to assess the ability of the formulation to maintain a supersaturated state of the drug in intestinal fluids. 3. Co-administration with metabolic inhibitors: In a controlled research setting, co-administer with known inhibitors of the relevant metabolic enzymes to confirm the extent of first-pass metabolism.[10] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Brasofensine Following Oral and Intravenous Administration in Preclinical Species [1][3]
| Parameter | Rats | Monkeys | Humans |
| Oral Dose | 4 mg/kg | 12 mg | 50 mg |
| Intravenous Dose | 1.5 mg/kg | 4 mg | Not Available |
| Time to Peak Plasma Concentration (Tmax) after Oral Dose | 0.5 - 1 h | 0.5 - 1 h | 3 - 8 h |
| Terminal Elimination Half-life (t½) | ~2 h | ~4 h | ~24 h |
| Absolute Oral Bioavailability | 7% | 0.8% | Not Available |
| Primary Route of Excretion of Radioactivity after Oral Dose | Feces (~80%) | Urine (70%) | Urine (86%) |
Experimental Protocols
Protocol 1: Development and Evaluation of a this compound Solid Dispersion
Objective: To improve the dissolution rate and oral bioavailability of this compound by creating an amorphous solid dispersion.
Methodology:
-
Carrier Selection: Screen various hydrophilic polymers such as polyvinylpyrrolidone (PVP K30), hydroxypropyl methylcellulose (HPMC), and Soluplus® for their ability to form a stable amorphous dispersion with this compound.
-
Preparation of Solid Dispersion:
-
Solvent Evaporation Method:
-
Dissolve this compound and the selected carrier in a common solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Remove the solvent under vacuum at a controlled temperature (e.g., 40°C) using a rotary evaporator.
-
Further dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
-
-
Solid-State Characterization:
-
Analyze the prepared solid dispersion using Differential Scanning Calorimetry (DSC) to confirm the absence of a melting endotherm for brasofensine, indicating its amorphous state.
-
Use X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug in the dispersion.
-
-
In Vitro Dissolution Study:
-
Perform dissolution testing using a USP Apparatus II (paddle method) at 37°C.
-
Use 900 mL of a dissolution medium that mimics intestinal fluid (e.g., pH 6.8 phosphate buffer).
-
Compare the dissolution profile of the solid dispersion to that of the pure drug and a physical mixture.
-
-
In Vivo Pharmacokinetic Study:
-
Administer the solid dispersion and a control formulation (e.g., an aqueous suspension of the pure drug) orally to a suitable animal model (e.g., rats).
-
Collect blood samples at predetermined time points.
-
Analyze the plasma concentrations of brasofensine using a validated analytical method (e.g., LC-MS/MS).
-
Calculate and compare pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration).
-
Protocol 2: In Vitro Dissolution Testing for Poorly Soluble Drugs
Objective: To establish a reliable in vitro dissolution method to assess the release of this compound from various formulations.
Methodology:
-
Apparatus: USP Apparatus II (Paddle Apparatus).
-
Dissolution Medium: 900 mL of 0.1 N HCl for the first 2 hours (to simulate gastric fluid), followed by a change to 900 mL of pH 6.8 phosphate buffer with 0.5% Tween 80 (to simulate intestinal fluid and ensure sink conditions).
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 rpm.
-
Procedure:
-
Place one dose of the this compound formulation into each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at specified time points (e.g., 15, 30, 45, 60, 90, and 120 minutes in the acidic medium, and then at 2.5, 3, 4, 6, and 8 hours in the buffer).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm PVDF) after discarding the first few mL.
-
Analyze the filtrate for brasofensine concentration using a validated UV-Vis spectrophotometric or HPLC method.
-
Visualizations
Caption: Metabolic pathway of brasofensine after oral administration.
Caption: Workflow for enhancing brasofensine's oral bioavailability.
References
- 1. Disposition and metabolism of [14C]brasofensine in rats, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Brasofensine Sulfate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Promising strategies for improving oral bioavailability of poor water-soluble drugs | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Brasofensine Maleate in Dopamine Uptake Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Brasofensine Maleate in dopamine uptake assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Understanding this compound
Brasofensine (also known as BMS-204756 or NS-2214) is a potent, orally active phenyltropane dopamine reuptake inhibitor.[1] It functions by blocking the dopamine transporter (DAT), thereby increasing the concentration of dopamine in the synaptic cleft.[2] While its primary target is the DAT, it is also known to inhibit the norepinephrine transporter (NET), a factor to consider when designing and interpreting experiments.[3] The development of Brasofensine for Parkinson's disease was discontinued, in part due to in vivo isomerization of the molecule.[1]
Frequently Asked Questions (FAQs)
Q1: What are the expected IC50/Ki values for this compound in a dopamine uptake assay?
While specific in vitro binding affinity data for this compound can be elusive in publicly available literature, it is characterized as a potent dopamine reuptake inhibitor. For context, other phenyltropane analogs exhibit high affinity for the DAT, often in the low nanomolar range. It is crucial to establish a baseline in your specific assay system and compare it to known DAT inhibitors.
Q2: What is the solubility and stability of this compound in common assay buffers?
As a phenyltropane derivative, this compound is expected to have limited aqueous solubility and is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. When preparing working solutions in aqueous buffers (e.g., PBS or Krebs-Ringer-HEPES), it is critical to avoid precipitation. It is recommended to prepare fresh dilutions from a DMSO stock for each experiment. The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent effects on cellular viability and transporter function.[4]
Q3: What are the potential off-target effects of this compound?
Brasofensine is known to inhibit both the dopamine transporter (DAT) and the norepinephrine transporter (NET).[3] This lack of complete selectivity is an important consideration. When working with cell lines or tissues that express both transporters, the observed effects may be a composite of DAT and NET inhibition. To isolate the effect on DAT, consider using cell lines that exclusively express DAT or employing a selective NET inhibitor as a control.
Q4: My dopamine uptake signal is very low or absent. What are the possible causes?
There are several potential reasons for a low or absent signal in a dopamine uptake assay. These can be broadly categorized as issues with the cells, the reagents, or the assay procedure itself.
-
Cell Health and Transporter Expression:
-
Low Cell Viability: Ensure cells are healthy and have a high viability percentage.
-
Low Transporter Expression: Verify the expression of the dopamine transporter in your cell line or tissue preparation. For transiently transfected cells, optimize transfection efficiency.
-
-
Reagent Issues:
-
Degraded Dopamine: Dopamine is susceptible to oxidation. Prepare fresh dopamine solutions for each experiment and include an antioxidant like ascorbic acid in your assay buffer.
-
Inactive Radioligand: If using a radiolabeled dopamine analog, ensure it has not exceeded its shelf life and has been stored properly.
-
-
Procedural Errors:
-
Incorrect Incubation Times: Optimize incubation times for both the inhibitor and the dopamine substrate.
-
Suboptimal Temperature: Dopamine uptake is an active process and is temperature-dependent. Ensure incubations are performed at the correct temperature (typically 37°C).
-
Q5: I am observing high background signal in my assay. How can I reduce it?
High background can obscure the specific signal and reduce the assay window. Common causes and solutions include:
-
Non-specific Binding:
-
Insufficient Blocking: Use a suitable blocking agent, such as bovine serum albumin (BSA), in your assay buffer.
-
Inadequate Washing: Increase the number and rigor of wash steps to remove unbound radioligand or fluorescent substrate.
-
-
Contaminated Reagents:
-
Ensure all buffers and reagents are freshly prepared and free from contamination.
-
-
Plate Issues:
-
Some microplates can exhibit high non-specific binding. Test different types of plates if this is a persistent issue.
-
Quantitative Data Summary
Due to the limited availability of specific in vitro binding data for this compound, the following table provides a general overview of the binding affinities for a range of dopamine transporter inhibitors to provide context for experimental results.
| Compound | Transporter | Ki (nM) | IC50 (nM) |
| Various Phenyltropane Analogs | DAT | 1.8 - 40 | - |
| Tesofensine | DAT | - | 6.5 |
| NET | - | 1.7 | |
| SERT | - | 11 | |
| Dasotraline | DAT | - | 4 |
| NET | - | 6 | |
| SERT | - | 11 |
Note: These values are compiled from various sources and should be used for reference only. Actual values may vary depending on the specific experimental conditions.[1]
Experimental Protocols
Protocol 1: [³H]Dopamine Uptake Inhibition Assay in HEK293 Cells Stably Expressing hDAT
This protocol outlines a standard method for assessing the potency of this compound to inhibit dopamine uptake in a recombinant cell line.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and selection antibiotic)
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4) supplemented with 5 mM D-glucose and 0.2 mM ascorbic acid.
-
[³H]Dopamine
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Unlabeled Dopamine
-
This compound
-
Scintillation fluid
-
96-well microplates
Procedure:
-
Cell Plating: Seed hDAT-HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration should not exceed 0.5%.
-
Prepare a solution of [³H]Dopamine and unlabeled dopamine in Assay Buffer to achieve the desired final concentration.
-
-
Assay:
-
Wash the cell monolayer once with Assay Buffer.
-
Add the this compound dilutions to the wells and pre-incubate for 10-20 minutes at 37°C.
-
Initiate the uptake reaction by adding the [³H]Dopamine solution.
-
Incubate for 10 minutes at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold Assay Buffer.
-
Lyse the cells with a lysis buffer or distilled water.
-
Add scintillation fluid to each well.
-
-
Data Analysis:
-
Measure the radioactivity in each well using a scintillation counter.
-
Determine non-specific uptake in the presence of a high concentration of a known DAT inhibitor (e.g., GBR 12909).
-
Subtract non-specific uptake from all values.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for a [³H]Dopamine uptake inhibition assay.
Caption: Mechanism of action of this compound at the dopaminergic synapse.
Caption: A logical flowchart for troubleshooting common issues in dopamine uptake assays.
References
- 1. Frontiers | In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist [frontiersin.org]
- 2. Brasofensine NeuroSearch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
Brasofensine Maleate Clinical Development: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance regarding the clinical development of Brasofensine Maleate. The content is structured to address specific challenges and questions that may arise during experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What was the primary challenge observed during the clinical development of this compound for Parkinson's Disease?
The primary challenge in the clinical development of this compound was a lack of demonstrated efficacy in improving motor symptoms in patients with Parkinson's Disease. In a clinical trial involving patients with moderate Parkinson's Disease, no change in patient disability was observed at any dose level based on the motor performance subscale of the Unified Parkinson's Disease Rating Scale (UPDRS).[1]
Q2: What were the reasons for the discontinuation of this compound's clinical development?
The clinical development of this compound was discontinued for a combination of reasons. Bristol-Myers Squibb withdrew from its collaboration on the project due to financial restraints and the need for additional toxicology documentation.[2][3] This, coupled with the lack of efficacy observed in clinical trials, likely contributed to the decision to halt further development.
Q3: What is the known mechanism of action of this compound?
Brasofensine is a dopamine reuptake inhibitor.[2] It acts on the synaptic dopamine transporter, preventing the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron. This action increases the concentration and duration of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.
Q4: What were the observed adverse events associated with this compound in clinical trials?
In a study with Parkinson's disease patients, Brasofensine was found to be safe and well-tolerated at daily doses up to 4 mg. The adverse events reported were generally mild and included headache, insomnia, phlebitis, dizziness, ecchymosis, and vomiting.[1]
Q5: What were the pharmacokinetic properties of Brasofensine in humans?
In a clinical study, the maximum plasma concentration (Cmax) of Brasofensine was reached approximately 4 hours after oral administration. The exposure to the drug, as measured by the area under the curve (AUC), increased at a rate greater than what would be proportional to the dose, suggesting non-linear pharmacokinetics.[1]
Troubleshooting Guide
Issue: Lack of observed efficacy in a preclinical or clinical study.
-
Possible Cause 1: Inadequate Dose.
-
Troubleshooting: Review the dose-response relationship from preclinical models and early-phase clinical trials. The provided clinical trial data shows doses up to 4 mg were tested without significant efficacy.[1] Consider if higher, yet tolerable, doses could be explored, though this would require further safety evaluation.
-
-
Possible Cause 2: Inappropriate Patient Population.
-
Troubleshooting: The initial trials focused on patients with moderate Parkinson's Disease (Hoehn-Yahr stage II-IV) who were already receiving levodopa/carbidopa.[1] It is possible that Brasofensine might have a different effect in earlier-stage patients or as a monotherapy. Future study designs could consider these alternative populations.
-
-
Possible Cause 3: Insufficient Duration of Treatment.
-
Troubleshooting: The reported study was a single-dose escalation trial.[1] Longer-term studies would be necessary to evaluate if a therapeutic effect emerges over time.
-
Issue: Unexpected adverse events are observed.
-
Possible Cause: Off-target effects or metabolite activity.
-
Troubleshooting: While the reported adverse events were mild, any new or severe adverse events should be thoroughly investigated.[1] Conduct comprehensive toxicology studies, including metabolite profiling, to identify any potential off-target activities or toxic metabolites that could be contributing to the adverse event profile. The need for "additional toxicology documentation" was cited as a reason for development discontinuation, suggesting this is a critical area.[2][3]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Brasofensine in a Human Clinical Trial [1]
| Dose (mg) | Cmax (ng/mL) | Tmax (hours) |
| 0.5 | 0.35 | 4 |
| 1 | 0.82 | 4 |
| 2 | 2.14 | 4 |
| 4 | 3.27 | 4 |
Table 2: Summary of a Clinical Trial of Brasofensine in Parkinson's Disease Patients [1]
| Parameter | Details |
| Study Design | 4-period crossover, dose escalation |
| Patient Population | 8 men with moderate Parkinson's Disease (Hoehn-Yahr stage II-IV) |
| Intervention | Single oral doses of Brasofensine (0.5, 1, 2, or 4 mg) co-administered with levodopa/carbidopa |
| Primary Efficacy Outcome | Change in Unified Parkinson's Disease Rating Scale (UPDRS) motor performance subscale |
| Efficacy Result | No change in patient disability observed at any dose level |
| Safety and Tolerability | Safe and well tolerated at doses up to 4 mg |
| Reported Adverse Events | Headache, insomnia, phlebitis, dizziness, ecchymosis, vomiting (all generally mild) |
Experimental Protocols
Protocol 1: Assessment of Motor Function in Parkinson's Disease Clinical Trial
A key experiment to evaluate the efficacy of Brasofensine would involve the use of the Unified Parkinson's Disease Rating Scale (UPDRS), specifically the Part III (Motor Examination) subscale.
-
Objective: To quantify the motor disability of Parkinson's Disease patients before and after treatment with Brasofensine.
-
Methodology:
-
A trained and certified rater administers the UPDRS Part III examination to each patient at baseline (before drug administration).
-
The examination consists of a series of tasks assessing speech, facial expression, tremor, rigidity, finger taps, hand movements, rapid alternating movements, leg agility, arising from a chair, posture, gait, and postural stability.
-
Each item is scored on a scale of 0 (normal) to 4 (severe).
-
Following the administration of a single oral dose of Brasofensine (at varying dose levels in a dose-escalation design), the UPDRS Part III is repeated at specific time points (e.g., 1, 2, 4, 6, and 8 hours post-dose) to assess any changes in motor function.
-
The total score for the UPDRS Part III is calculated at each time point and compared to the baseline score.
-
Visualizations
Caption: Mechanism of action of Brasofensine as a dopamine reuptake inhibitor.
Caption: Workflow of the Brasofensine Phase I/II clinical trial in Parkinson's disease.
References
Technical Support Center: Minimizing Off-Target Effects of Brasofensine Maleate
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of Brasofensine Maleate in experimental settings. The information is presented in a question-and-answer format through frequently asked questions and a troubleshooting guide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Brasofensine is a phenyltropane-based dopamine reuptake inhibitor.[1] Its primary mechanism of action is to block the dopamine transporter (DAT), leading to an increase in the extracellular concentration of dopamine in the synaptic cleft.[2] It has been investigated for the treatment of Parkinson's disease and Alzheimer's disease.[1]
Q2: What are the known or likely off-target effects of this compound?
Q3: What are the potential experimental consequences of these off-target effects?
Inhibition of NET and SERT can lead to a variety of physiological and behavioral effects in preclinical models that may confound experimental results. These can include alterations in locomotor activity, mood-related behaviors, cardiovascular function, and sleep-wake cycles. In clinical trials, some of the reported adverse events such as headache, insomnia, and dizziness may be linked to these off-target activities.[4]
Q4: How can I choose an appropriate experimental system to minimize off-target effects?
To isolate the effects of dopamine transporter inhibition, researchers can utilize cell lines or primary neuronal cultures with varying expression levels of DAT, NET, and SERT. For example, comparing the effects of Brasofensine in a cell line expressing only DAT to one co-expressing DAT, NET, and SERT can help to dissect the on- and off-target effects. Additionally, using animal models with genetic knockouts of NET or SERT can be a powerful tool to understand the contribution of these off-targets to the overall pharmacological profile of Brasofensine.
Q5: What are some general strategies to reduce off-target effects in my experiments?
Several strategies can be employed to minimize off-target effects. These include using the lowest effective concentration of Brasofensine, carefully selecting the experimental model system, and including appropriate controls. It is also advisable to confirm key findings with a structurally different dopamine reuptake inhibitor that may have a different off-target profile.
Data Presentation
Table 1: On-Target and Likely Off-Target Profile of this compound
| Target | Target Type | Known/Likely Interaction | Potential Experimental Consequences |
| Dopamine Transporter (DAT) | Primary Target | Inhibition | Altered locomotor activity, reward and reinforcement behaviors, neurochemical changes in dopaminergic pathways. |
| Norepinephrine Transporter (NET) | Likely Off-Target | Inhibition | Changes in arousal, attention, cardiovascular function, and stress-related behaviors. |
| Serotonin Transporter (SERT) | Likely Off-Target | Inhibition | Alterations in mood-related behaviors, sleep-wake cycle, appetite, and gastrointestinal motility. |
Troubleshooting Guide
Problem: I am observing unexpected behavioral or physiological effects in my animal model that are not consistent with dopamine transporter inhibition alone.
-
Possible Cause: These effects may be due to the inhibition of the norepinephrine transporter (NET) or the serotonin transporter (SERT) by Brasofensine.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a thorough dose-response study to determine the minimal effective dose of Brasofensine for the desired on-target effect. Off-target effects are often more pronounced at higher concentrations.
-
Comparative Pharmacology: Include a more selective dopamine reuptake inhibitor in your study as a comparator. If the unexpected effects are absent with the more selective compound, it is likely that they are off-target effects of Brasofensine.
-
Pharmacological Blockade: Co-administer selective antagonists for noradrenergic or serotonergic receptors to see if the unexpected effects can be blocked. This can help to identify the specific off-target pathway involved.
-
Genetic Models: If available, use NET or SERT knockout animals to confirm the role of these transporters in the observed off-target effects.
-
Problem: In my in vitro assay, I am seeing a broader range of cellular responses than I would expect from modulating dopamine signaling.
-
Possible Cause: The cell line you are using may endogenously express NET or SERT, leading to off-target signaling events.
-
Troubleshooting Steps:
-
Target Expression Profiling: Perform qPCR or Western blot analysis to determine the expression levels of DAT, NET, and SERT in your cell line.
-
Use of Selective Antagonists: Treat your cells with selective NET or SERT inhibitors to see if you can replicate or block the off-target effects observed with Brasofensine.
-
Engineered Cell Lines: Consider using a cell line that has been genetically engineered to express only the dopamine transporter to create a cleaner experimental system.
-
Mandatory Visualizations
Caption: On- and off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for identifying off-target effects.
Experimental Protocols
Protocol 1: In Vitro Characterization of Brasofensine Selectivity using Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine, norepinephrine, and serotonin transporters (hDAT, hNET, and hSERT).
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT
-
Cell culture reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligands: [³H]WIN 35,428 (for hDAT), [³H]Nisoxetine (for hNET), [³H]Citalopram (for hSERT)
-
Non-specific binding competitors: 10 µM GBR 12909 (for hDAT), 10 µM Desipramine (for hNET), 10 µM Fluoxetine (for hSERT)
-
This compound stock solution
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Methodology:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells expressing hDAT, hNET, or hSERT.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
-
Binding Assay:
-
Set up assay tubes containing:
-
Membrane preparation buffer
-
Cell membranes (typically 20-50 µg of protein)
-
Radioligand at a concentration near its Kd
-
A range of concentrations of this compound (e.g., 0.1 nM to 10 µM) or buffer (for total binding) or the non-specific competitor (for non-specific binding).
-
-
Incubate the tubes at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of Brasofensine.
-
Plot the percentage of specific binding against the log concentration of Brasofensine to generate a competition curve.
-
Determine the IC50 value (the concentration of Brasofensine that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Assessment of Brasofensine Activity using Synaptosomal Uptake Assays
Objective: To measure the functional potency (IC50) of this compound to inhibit the uptake of dopamine, norepinephrine, and serotonin into rodent brain synaptosomes.
Materials:
-
Rodent brain tissue (striatum for dopamine, hippocampus/cortex for norepinephrine and serotonin)
-
Sucrose buffer (e.g., 0.32 M sucrose)
-
Krebs-Ringer buffer
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin
-
This compound stock solution
-
Uptake inhibitors for defining non-specific uptake (e.g., 10 µM GBR 12909 for dopamine)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Methodology:
-
Synaptosome Preparation:
-
Dissect the desired brain region in ice-cold sucrose buffer.
-
Homogenize the tissue and centrifuge at low speed to remove larger debris.
-
Centrifuge the supernatant at a higher speed to pellet the crude synaptosomal fraction (P2).
-
Resuspend the P2 pellet in Krebs-Ringer buffer and determine the protein concentration.
-
-
Uptake Assay:
-
Pre-incubate synaptosomes with a range of concentrations of this compound or buffer for 10-15 minutes at 37°C.
-
Initiate the uptake by adding the radiolabeled neurotransmitter.
-
Allow the uptake to proceed for a short period (e.g., 5-10 minutes) within the linear range of uptake.
-
Terminate the uptake by rapid filtration through glass fiber filters followed by washing with ice-cold buffer.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a selective uptake inhibitor).
-
Plot the percentage of inhibition of specific uptake against the log concentration of Brasofensine.
-
Calculate the IC50 value for the inhibition of each neurotransmitter's uptake.
-
References
- 1. Brasofensine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brasofensine treatment for Parkinson's disease in combination with levodopa/carbidopa - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Brasofensine Maleate and Other Phenyltropane Analogs for Monoamine Transporter Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Brasofensine Maleate, a phenyltropane derivative, with other notable analogs in its class. The focus is on their respective performance as inhibitors of monoamine transporters, crucial targets in the development of therapeutics for a range of neurological and psychiatric disorders. This document synthesizes key experimental data, outlines the methodologies used to obtain this data, and visualizes the underlying biological pathways and experimental processes.
Introduction to Phenyltropane Analogs
Phenyltropane analogs are a class of psychoactive compounds that share a common 3-phenyltropane skeleton. They are primarily known for their interaction with monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). By inhibiting the reuptake of these neurotransmitters, phenyltropane analogs can modulate their levels in the synaptic cleft, leading to a variety of pharmacological effects. Brasofensine (also known as NS-2214 or BMS-204756) is a notable example that was investigated for the treatment of Parkinson's disease.[1] This guide will compare its in vitro activity with other well-characterized phenyltropane analogs.
Quantitative Comparison of Monoamine Transporter Inhibition
The primary mechanism of action for Brasofensine and its analogs is the inhibition of dopamine, serotonin, and norepinephrine reuptake. The following table summarizes the in vitro inhibition constants (IC50 in nM) for Brasofensine and a selection of other phenyltropane analogs against the uptake of radiolabeled dopamine ([³H]DA), serotonin ([³H]5-HT), and norepinephrine ([³H]NE) in rat synaptosomal preparations.
| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) |
| Brasofensine (NS 2214) | 1.2 | 110 | 6.5 |
| Cocaine | 290 | 320 | 230 |
| GBR 12909 | 1.1 | 3800 | 12 |
| Mazindol | 14 | 1200 | 4.3 |
| Nomifensine | 13 | 4100 | 4.0 |
| Tesofensine | 2.1 | 11 | 1.1 |
Data sourced from rat brain synaptosome uptake inhibition assays.
Experimental Protocols
The data presented in this guide is primarily derived from in vitro radioligand uptake inhibition assays using rat brain synaptosomes. The following is a detailed description of a typical experimental protocol for determining the potency of compounds in inhibiting the uptake of dopamine, serotonin, and norepinephrine.
Monoamine Uptake Inhibition Assay in Rat Synaptosomes
1. Preparation of Synaptosomes:
-
Male Wistar rats (150-200g) are euthanized.
-
The corpus striatum (for dopamine uptake), whole brain minus corpus striatum and cerebellum (for norepinephrine uptake), and whole brain minus cerebellum (for serotonin uptake) are rapidly dissected and placed in ice-cold 0.32 M sucrose.
-
The tissue is homogenized in 10 volumes of ice-cold 0.32 M sucrose using a glass-Teflon homogenizer.
-
The homogenate is centrifuged at 1000 x g for 10 minutes at 4°C.
-
The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
-
The synaptosomal pellet is resuspended in a Krebs-Ringer buffer (pH 7.4) containing 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 16.7 mM glucose, and 2.7 mM CaCl₂.
2. Uptake Inhibition Assay:
-
Aliquots of the synaptosomal preparation are pre-incubated for 10 minutes at 37°C in the presence of various concentrations of the test compound (e.g., this compound or other phenyltropane analogs).
-
The uptake reaction is initiated by the addition of a radiolabeled monoamine:
-
For DAT: [³H]Dopamine (final concentration ~10 nM)
-
For SERT: [³H]Serotonin (5-HT) (final concentration ~10 nM)
-
For NET: [³H]Norepinephrine (NE) (final concentration ~25 nM)
-
-
The incubation is carried out for a short period (typically 1-5 minutes) at 37°C to measure the initial rate of uptake.
-
The uptake is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the synaptosomes containing the internalized radioligand from the incubation medium.
-
The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Non-specific uptake is determined in the presence of a high concentration of a known potent uptake inhibitor (e.g., nomifensine for DAT, imipramine for SERT, and desipramine for NET).
3. Data Analysis:
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The percentage of inhibition of specific uptake is calculated for each concentration of the test compound.
-
IC50 values (the concentration of the compound that inhibits 50% of the specific uptake) are determined by non-linear regression analysis of the concentration-response curves.
Visualizing Molecular Interactions and Experimental Processes
To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and the experimental workflow.
Caption: Mechanism of action of Brasofensine at the dopaminergic synapse.
Caption: Experimental workflow for the monoamine uptake inhibition assay.
Conclusion
This compound is a potent inhibitor of the dopamine and norepinephrine transporters, with significantly lower affinity for the serotonin transporter. This profile distinguishes it from non-selective inhibitors like cocaine and from serotonin-selective compounds. The data presented in this guide, obtained through standardized in vitro assays, provides a clear quantitative comparison of Brasofensine's activity relative to other phenyltropane analogs. This information is critical for researchers and drug development professionals seeking to understand the structure-activity relationships within this chemical class and to design novel compounds with specific monoamine transporter selectivity profiles for various therapeutic applications. The detailed experimental protocols and visual diagrams further serve to clarify the methodologies and mechanisms underlying these important pharmacological investigations.
References
A Preclinical Showdown: Brasofensine Maleate vs. Levodopa in Parkinson's Disease Models
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of Brasofensine Maleate and the gold-standard Levodopa in preclinical models of Parkinson's disease. This report synthesizes available experimental data on motor function improvement and side-effect profiles, details relevant experimental methodologies, and visualizes key biological and experimental pathways.
Executive Summary
Parkinson's disease, a progressive neurodegenerative disorder, is characterized by the loss of dopaminergic neurons in the substantia nigra, leading to debilitating motor symptoms. Levodopa, a dopamine precursor, has been the cornerstone of symptomatic treatment for decades. However, its long-term use is often complicated by the development of motor fluctuations and dyskinesias. This has spurred the search for alternative therapeutic strategies with improved efficacy and side-effect profiles. This compound, a potent dopamine reuptake inhibitor, has been investigated as one such alternative. This guide compares the preclinical efficacy of this compound and Levodopa in primate models of Parkinson's disease, with a focus on their effects on motor disability and the induction of dyskinesia.
Comparative Efficacy in MPTP-Treated Marmosets
The common marmoset treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a well-established preclinical model that recapitulates key features of Parkinson's disease, including motor deficits and the development of Levodopa-induced dyskinesia.[1][2] Studies in this model have provided valuable insights into the comparative efficacy of this compound and Levodopa.
Motor Function Improvement
Oral administration of this compound to MPTP-treated marmosets resulted in a long-lasting, dose-dependent increase in locomotor activity and a reduction in disability scores.[2] Co-administration of a low dose of Brasofensine (0.25 mg/kg) with a threshold dose of Levodopa (2.5 mg/kg) produced a marked increase in locomotor activity, greater than that observed with either drug alone.[2] In contrast, while Levodopa is effective at improving motor function, its therapeutic window can be narrow, and its efficacy can fluctuate.[3]
Dyskinesia Profile
A significant differentiator between the two compounds in preclinical models is their propensity to induce dyskinesia. In MPTP-treated marmosets previously primed to exhibit dyskinesia with repeated Levodopa dosing, this compound effectively reversed akinesia with a naturalistic and prolonged motor response without the appearance of dyskinesia or stereotypy.[2] This stands in stark contrast to the severe dyskinesia, stereotypy, and hyperkinesis produced by equivalent antiparkinsonian doses of Levodopa in the same model.[2]
Quantitative Data Summary
While direct head-to-head quantitative data from a single study is limited in the publicly available literature, the following tables summarize the reported qualitative and quantitative findings from studies on this compound and Levodopa in MPTP-treated marmoset models.
Table 1: Comparison of Motor Function Improvement
| Feature | This compound | Levodopa |
| Locomotor Activity | Dose-dependent increase in locomotor activity.[2] | Improvement in motor function observed.[3] |
| Disability Scores | Dose-dependent reduction in disability scores.[2] | Effective in reducing parkinsonian symptoms.[1] |
| Combination Therapy | Co-administration with Levodopa enhances locomotor activity.[2] | Standard of care, but efficacy can fluctuate with long-term use.[3] |
Table 2: Comparison of Dyskinesia Induction
| Feature | This compound | Levodopa |
| Dyskinesia in Levodopa-Primed Animals | Effectively reversed akinesia without inducing dyskinesia or stereotypy.[2] | Produces severe dyskinesia, stereotypy, and hyperkinesis.[2] |
| General Dyskinesia Profile | Low propensity for inducing dyskinesia.[2] | High incidence of dyskinesia with chronic use.[1] |
Signaling Pathways
The distinct mechanisms of action of this compound and Levodopa underlie their differing efficacy and side-effect profiles.
This compound Signaling Pathway
Brasofensine acts as a dopamine transporter (DAT) inhibitor. By blocking the reuptake of dopamine from the synaptic cleft, it prolongs the action of endogenous dopamine, thereby enhancing dopaminergic signaling.
Levodopa Signaling Pathway
Levodopa is a precursor to dopamine that can cross the blood-brain barrier. Once in the brain, it is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC), thereby increasing dopamine levels.
Experimental Protocols
The following section details the methodologies for the key experiments cited in the comparison of this compound and Levodopa.
MPTP-Induced Parkinson's Model in Common Marmosets
-
Animal Model: Adult common marmosets (Callithrix jacchus) are used.
-
Induction of Parkinsonism: Animals receive subcutaneous injections of MPTP hydrochloride. A common regimen involves repeated injections (e.g., 2 mg/kg daily for 5 days) to induce a stable parkinsonian state. The severity of the lesion is monitored through behavioral assessments.
-
Levodopa Priming for Dyskinesia Studies: To study the effects of drugs on Levodopa-induced dyskinesia, a subset of MPTP-treated animals are "primed" by repeated oral administration of Levodopa (e.g., 10-15 mg/kg) until stable and reproducible dyskinesia is observed.
Assessment of Locomotor Activity
-
Apparatus: Animals are placed in a transparent observation cage equipped with a grid of infrared beams.
-
Procedure: Locomotor activity is recorded by an automated system that counts the number of beam breaks over a specified period (e.g., several hours) following drug administration.
-
Data Analysis: The total number of beam breaks is used as a quantitative measure of locomotor activity. Data is typically analyzed by comparing the activity counts between different treatment groups and baseline levels.
Assessment of Dyskinesia
-
Scoring: Dyskinesia is assessed by a trained observer who is blind to the treatment conditions. A standardized rating scale is used to score the severity of dyskinetic movements (e.g., chorea and dystonia) in different body parts.
-
Observation Period: Animals are observed at regular intervals (e.g., every 15-30 minutes) for a set duration (e.g., 4-6 hours) following drug administration.
-
Data Analysis: The dyskinesia scores are summed to provide a total dyskinesia score for each observation period. The peak dyskinesia score and the total dyskinesia score over the entire observation period are used for analysis.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study comparing the efficacy of novel compounds like Brasofensine to a standard treatment like Levodopa in an MPTP-marmoset model.
Conclusion
Preclinical evidence from the MPTP-treated marmoset model suggests that this compound offers a distinct advantage over Levodopa in terms of its side-effect profile. While both compounds demonstrate efficacy in improving motor function, Brasofensine does so without inducing the severe dyskinesias commonly associated with long-term Levodopa therapy.[2] This suggests that dopamine reuptake inhibition may be a valuable therapeutic strategy for Parkinson's disease, potentially offering a more favorable long-term treatment option. Further clinical investigation is warranted to translate these promising preclinical findings to human patients. The development of Brasofensine was discontinued, but these findings remain valuable for the development of other dopamine reuptake inhibitors for Parkinson's disease.[4]
References
- 1. Levodopa-induced dyskinesia: A historical review of Parkinson’s disease, dopamine, and modern advancements in research and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beginning-of-dose and rebound worsening in MPTP-treated common marmosets treated with levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brasofensine NeuroSearch - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Brasofensine Maleate for the Dopamine Transporter: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Brasofensine was developed as a dopamine reuptake inhibitor for the potential treatment of Parkinson's disease.[1] Clinical trials were halted, and its development was discontinued.[2]
Comparative Analysis of Dopamine Transporter Ligands
To understand the specificity of a compound for the dopamine transporter, it is crucial to compare its binding affinity (Ki) and functional inhibition (IC50) across the primary monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). High specificity for DAT is characterized by significantly lower Ki and IC50 values for DAT compared to SERT and NET.
Table 1: Comparative Binding Affinities (Ki, nM) of Selected Dopamine Transporter Inhibitors
| Compound | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | DAT/SERT Selectivity Ratio | DAT/NET Selectivity Ratio |
| Brasofensine Maleate | Data not available | Data not available | Data not available | Data not available | Data not available |
| GBR 12909 | 1.1 | 1,200 | 230 | 1091 | 209 |
| Modafinil | 3,100 | >10,000 | >10,000 | >3.2 | >3.2 |
| Bupropion | 520 | 19,000 | 1,400 | 36.5 | 2.7 |
Table 2: Comparative Functional Inhibition (IC50, nM) of Selected Dopamine Transporter Inhibitors
| Compound | DAT (IC50, nM) | SERT (IC50, nM) | NET (IC50, nM) |
| This compound | Data not available | Data not available | Data not available |
| GBR 12909 | 4.7 | 3,800 | 390 |
| Modafinil | 8,300 | >100,000 | >100,000 |
| Bupropion | 1,100 | >10,000 | 2,900 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of dopamine transporter specificity.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for DAT, SERT, and NET.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine, serotonin, or norepinephrine transporter, or from specific brain regions (e.g., striatum for DAT).
-
Assay Buffer: A suitable buffer is used, typically containing Tris-HCl and various salts.
-
Radioligand: A specific radioligand for each transporter is used (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET).
-
Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Incubation: The mixture is incubated to allow for binding equilibrium to be reached.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Uptake Assays
Objective: To determine the functional potency (IC50) of a test compound to inhibit the reuptake of dopamine, serotonin, or norepinephrine.
Methodology:
-
Cell Culture: Cells stably expressing the human dopamine, serotonin, or norepinephrine transporter are cultured to confluence in appropriate multi-well plates.
-
Assay Buffer: A physiological buffer (e.g., Krebs-Ringer-HEPES) is used.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound.
-
Substrate Addition: A radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to initiate the uptake reaction.
-
Incubation: The incubation is carried out for a short period at a controlled temperature (e.g., room temperature or 37°C).
-
Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
-
Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is determined by non-linear regression analysis.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in determining the specificity of a compound for the dopamine transporter.
Caption: Workflow for determining transporter binding affinity and functional inhibition.
Caption: Brasofensine's mechanism of action at the dopaminergic synapse.
References
Head-to-head studies of Brasofensine Maleate and other dopamine agonists
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The development of Brasofensine Maleate was discontinued. Direct head-to-head clinical trial data comparing this compound with other dopamine agonists is therefore limited. This guide provides a comparison based on their distinct mechanisms of action and available data from separate clinical and preclinical studies.
Introduction
This compound and traditional dopamine agonists represent two different approaches to modulating the dopaminergic system, primarily for the treatment of Parkinson's disease. While dopamine agonists directly stimulate dopamine receptors, Brasofensine acts as a dopamine reuptake inhibitor, increasing the synaptic availability of endogenous dopamine. This guide offers a comparative overview of their mechanisms, performance, and the experimental protocols used to evaluate them.
Mechanism of Action: A Fundamental Distinction
The primary difference between this compound and dopamine agonists lies in their interaction with the dopaminergic synapse.
-
This compound: As a dopamine reuptake inhibitor, Brasofensine blocks the dopamine transporter (DAT).[1] This action prevents the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron, thereby prolonging its presence and effect on postsynaptic receptors.[1]
-
Dopamine Agonists: These compounds mimic the action of endogenous dopamine by directly binding to and activating dopamine receptors.[2] They can be classified based on their selectivity for D1-like (D1 and D5) or D2-like (D2, D3, and D4) receptor families.[3]
The following diagram illustrates the distinct mechanisms of a dopamine reuptake inhibitor like Brasofensine and a dopamine agonist.
Caption: Mechanism of Action: Dopamine Agonist vs. Reuptake Inhibitor.
Dopamine Receptor Signaling Pathways
Dopamine agonists exert their effects through two primary signaling pathways initiated by D1-like and D2-like receptors.
-
D1-like Receptor Pathway (Gs-coupled): Activation of D1-like receptors stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[4]
-
D2-like Receptor Pathway (Gi-coupled): Activation of D2-like receptors inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.[4]
The following diagram outlines these two key signaling cascades.
Caption: Dopamine D1-like and D2-like Receptor Signaling Pathways.
Performance Data
Due to the discontinuation of Brasofensine's development, direct comparative efficacy data is unavailable. The following tables summarize available pharmacokinetic data for Brasofensine and comparative efficacy and adverse event data for two commonly used dopamine agonists, Pramipexole and Ropinirole.
Table 1: Pharmacokinetic Parameters of this compound
This table presents the maximum plasma concentration (Cmax) of Brasofensine after single oral doses co-administered with levodopa/carbidopa in patients with Parkinson's disease.[5]
| Dose (mg) | Cmax (ng/mL) | Time to Cmax (hours) |
| 0.5 | 0.35 | 4 |
| 1 | 0.82 | 4 |
| 2 | 2.14 | 4 |
| 4 | 3.27 | 4 |
Data from a 4-period crossover study in 8 male patients with moderate Parkinson's disease.[5]
Table 2: Comparative Efficacy of Pramipexole and Ropinirole in Parkinson's Disease (Levodopa Add-on Therapy)
This table provides an indirect comparison of the efficacy of sustained-release (SR) Ropinirole and immediate-release (IR) or extended-release (ER) Pramipexole as adjunctive therapy to levodopa.[6]
| Efficacy Outcome | Comparison | Mean Difference (95% CI) |
| Off-Time Reduction (hours) | Ropinirole-SR vs. Pramipexole-IR | -0.25 (-0.71, 0.21) |
| Ropinirole-SR vs. Pramipexole-ER | 0.18 (-0.40, 0.76) | |
| UPDRS-ADL Score | Ropinirole-SR vs. Pramipexole-ER | 1.24 (0.23, 2.24) |
UPDRS-ADL: Unified Parkinson's Disease Rating Scale - Activity of Daily Living. A positive mean difference in UPDRS-ADL score favors Pramipexole-ER. Data from a network meta-analysis.[6]
Table 3: Comparative Risk of Adverse Events for Pramipexole and Ropinirole vs. Placebo
This table shows the relative risk of common adverse events for Pramipexole and Ropinirole compared to placebo.[7]
| Adverse Event | Pramipexole Relative Risk (95% CI) | Ropinirole Relative Risk (95% CI) |
| Hypotension | 1.65 (0.88-3.08) | 6.46 (1.47-28.28) |
| Hallucinations | 5.2 (1.97-13.72) | 2.75 (0.55-13.73) |
| Somnolence | 2.01 (2.17-3.16) | 5.73 (2.34-14.01) |
Data from a meta-analysis of randomized controlled trials.[7]
Experimental Protocols
The evaluation of dopamine-modulating drugs involves a range of in vitro and in vivo experimental protocols.
Dopamine Receptor Binding Assays
These assays are crucial for determining the affinity of a compound for different dopamine receptor subtypes.
Objective: To quantify the binding of a test compound to specific dopamine receptors (e.g., D1, D2).
General Methodology:
-
Tissue Preparation: Brain tissue from animal models or cell lines expressing the target dopamine receptor is homogenized and centrifuged to obtain a membrane preparation.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]SCH 23390 for D1 receptors, [³H]raclopride for D2 receptors) and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity of the filters is measured using liquid scintillation counting to determine the amount of bound radioligand.
-
Data Analysis: The data is analyzed to calculate the inhibition constant (Ki), which reflects the affinity of the test compound for the receptor.
The following diagram illustrates a typical workflow for a dopamine receptor binding assay.
Caption: Experimental Workflow for Dopamine Receptor Binding Assay.
In Vivo Microdialysis
This technique is used to measure the levels of neurotransmitters, such as dopamine, in the extracellular fluid of the brain of a living animal.
Objective: To determine the effect of a drug on the extracellular concentrations of dopamine.
General Methodology:
-
Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region (e.g., the striatum) of an anesthetized or freely moving animal.
-
Perfusion: A physiological solution (artificial cerebrospinal fluid) is slowly pumped through the probe.
-
Dialysis: Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe and into the perfusion fluid (dialysate).
-
Sample Collection: The dialysate is collected at regular intervals.
-
Analysis: The concentration of dopamine in the dialysate is measured using techniques like high-performance liquid chromatography (HPLC) with electrochemical detection.
The following diagram provides a simplified overview of the in vivo microdialysis workflow.
Caption: Experimental Workflow for In Vivo Microdialysis.
Conclusion
This compound and traditional dopamine agonists offer distinct pharmacological approaches to enhancing dopaminergic neurotransmission. While dopamine agonists directly activate postsynaptic receptors, Brasofensine's action as a dopamine reuptake inhibitor leads to an increase in the synaptic concentration of endogenous dopamine. The lack of head-to-head clinical trial data makes a direct comparison of their clinical efficacy and safety challenging. However, the information presented in this guide, based on their different mechanisms of action and available data from separate studies, provides a valuable resource for researchers and professionals in the field of drug development. The provided experimental protocols and pathway diagrams offer a foundational understanding for the evaluation of novel dopaminergic compounds.
References
- 1. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Insights & FAQs | What is the Difference Between D1 and D2 Receptors? [celtarys.com]
- 4. researchgate.net [researchgate.net]
- 5. Brasofensine treatment for Parkinson's disease in combination with levodopa/carbidopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indirect Comparison of Ropinirole and Pramipexole as Levodopa Adjunctive Therapy in Advanced Parkinson's Disease: A Systematic Review and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the risk of adverse events with pramipexole and ropinirole in patients with Parkinson's disease: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Potency Showdown: A Comparative Look at Brasofensine Maleate and Cocaine
A direct quantitative comparison of the in vitro potency of Brasofensine Maleate and cocaine is hampered by the limited availability of public data on Brasofensine's binding affinities. Developed as a dopamine reuptake inhibitor for Parkinson's disease, its clinical development was halted, and detailed preclinical data on its interaction with monoamine transporters remains largely proprietary.[1][2] This guide, therefore, presents a detailed profile of cocaine's in vitro potency, alongside the known qualitative information for Brasofensine, and outlines the standard experimental procedures used to determine these values.
Overview of Compounds
Cocaine , a well-characterized psychostimulant, is a non-selective monoamine reuptake inhibitor, demonstrating significant affinity for DAT, SERT, and NET.[3][4][5][6][7][8][9][10][11] This broad-spectrum activity contributes to its complex pharmacological and psychoactive effects.
In Vitro Potency of Cocaine at Monoamine Transporters
The following table summarizes the in vitro potency of cocaine at the human dopamine, serotonin, and norepinephrine transporters, as determined by radioligand binding assays. The values are presented as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.
| Transporter | Radioligand | Preparation | Ki (nM) | IC50 (nM) |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Rat Striatum | - | 130 |
| Dopamine Transporter (DAT) | [³H]CFT | Rat Caudate Putamen | 91.7 | - |
| Serotonin Transporter (SERT) | [³H]Citalopram | Human Platelets | 320 | - |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Human HEK293 Cells | - | 240 |
Data compiled from multiple sources. Experimental conditions may vary between studies.
Experimental Protocols: Radioligand Binding Assay
Radioligand binding assays are a standard in vitro method to determine the affinity of a compound for a specific receptor or transporter. The following is a representative protocol for a competitive binding assay to determine the Ki of a test compound at a monoamine transporter.
1. Membrane Preparation:
-
HEK293 cells stably expressing the human dopamine, serotonin, or norepinephrine transporter are cultured and harvested.
-
The cells are washed in a suitable buffer (e.g., Tris-HCl) and then lysed via homogenization.
-
The cell lysate is centrifuged to pellet the cell membranes containing the transporters.
-
The membrane pellet is washed and resuspended in an assay buffer to a specific protein concentration.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the unlabeled test compound (e.g., this compound or cocaine).
-
To determine non-specific binding, a set of wells will contain a high concentration of a known potent inhibitor for the transporter being assayed.
-
The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.
3. Filtration and Detection:
-
Following incubation, the contents of each well are rapidly filtered through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The filters are then dried, and a scintillation cocktail is added.
-
The amount of radioactivity on each filter is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
The data are then plotted as the percentage of specific binding versus the log concentration of the test compound.
-
A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Mechanism and a Key Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of monoamine reuptake inhibitors and the workflow of a radioligand binding assay.
Caption: Mechanism of monoamine reuptake inhibition by drugs like Brasofensine and cocaine.
Caption: Experimental workflow for a typical radioligand binding assay.
References
- 1. Brasofensine - Wikipedia [en.wikipedia.org]
- 2. Brasofensine NeuroSearch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AAIC 2025 Preclinical Results of Anti-Tau Antibody MK-2214 in Alzheimer Disease [chemdiv.com]
- 4. Tau immunotherapies for Alzheimer’s disease and related tauopathies: status of trials and insights from preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Merck’s MK-2214 shows potential to slow Alzheimer’s pathology | BioWorld [bioworld.com]
- 6. Tau-targeting therapies for Alzheimer disease: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dopamine transport sites selectively labeled by a novel photoaffinity probe: 125I-DEEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current Status of Clinical Trials on Tau Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Side-by-Side Analysis of Brasofensine Maleate and Tesofensine for Researchers and Drug Development Professionals
A comprehensive comparison of two phenyltropane-class compounds, Brasofensine Maleate and Tesofensine, reveals distinct pharmacological profiles and therapeutic targets. While Tesofensine has shown significant promise as a treatment for obesity, Brasofensine's development was focused on Parkinson's disease. This guide provides a detailed analysis of their mechanisms of action, preclinical and clinical data, and experimental protocols to inform researchers and drug development professionals.
Executive Summary
Brasofensine and Tesofensine, both belonging to the phenyltropane class of molecules, exhibit their primary pharmacological effects through the inhibition of monoamine transporters. However, their selectivity and potency for these transporters differ significantly, leading to distinct clinical applications. Tesofensine acts as a triple monoamine reuptake inhibitor, potently blocking the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). This broad-spectrum activity has been leveraged for the treatment of obesity, with clinical trials demonstrating significant weight loss. In contrast, Brasofensine is a more selective dopamine reuptake inhibitor, with its development primarily focused on alleviating the motor symptoms of Parkinson's disease. While both compounds share a common structural scaffold, their nuanced pharmacological differences have guided them down separate developmental paths.
Mechanism of Action
The primary mechanism of action for both Brasofensine and Tesofensine is the inhibition of monoamine transporters, which are responsible for the reuptake of neurotransmitters from the synaptic cleft. By blocking these transporters, they increase the extracellular concentrations of dopamine, norepinephrine, and serotonin, thereby enhancing neurotransmission.
Tesofensine is characterized as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI)[1]. Its therapeutic effect in obesity is attributed to its ability to modulate appetite and potentially increase energy expenditure through its action on these three key neurotransmitters in the brain[2][3].
Brasofensine is predominantly a dopamine reuptake inhibitor[4]. Its investigation for Parkinson's disease stemmed from the hypothesis that by increasing dopamine levels in the brain, it could compensate for the dopaminergic neuron loss characteristic of the disease[5]. While it also shows some affinity for the norepinephrine and serotonin transporters, its primary and most potent activity is at the dopamine transporter.
The signaling pathway for both molecules involves the blockade of their respective monoamine transporters in the presynaptic neuron, leading to an accumulation of neurotransmitters in the synaptic cleft and subsequent increased stimulation of postsynaptic receptors.
References
- 1. Weight loss produced by tesofensine in patients with Parkinson's or Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. Prognostic significance of weight changes in Parkinson's disease: the Park-weight phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brasofensine NeuroSearch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brasofensine treatment for Parkinson's disease in combination with levodopa/carbidopa - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Brasofensine Maleate
Disclaimer: As of November 2025, a specific Safety Data Sheet (SDS) for Brasofensine Maleate is not publicly available. The following guidance is based on best practices for handling potent research chemicals of unknown toxicity and draws from safety protocols for analogous compounds, such as other dopamine reuptake inhibitors. Researchers must exercise extreme caution and perform their own risk assessments before handling this compound.
Immediate Safety and Handling Protocols
This compound is a potent dopamine reuptake inhibitor intended for laboratory research. Due to the lack of specific toxicity data, it should be handled as a potentially hazardous substance. The following personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure risk.
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the required equipment.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles meeting EN 166 or ANSI Z87.1 standards. A face shield should be worn in addition to goggles if there is a splash hazard. | Protects eyes from contact with the powder form of the compound, which could cause irritation or be absorbed. A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness). Inspect gloves for tears or holes before use. Double-gloving is recommended for extended handling periods. | Prevents direct skin contact and absorption. Nitrile provides good chemical resistance for short-term handling. Always consult the glove manufacturer's compatibility charts for specific breakthrough times if available. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator is required when handling the powder outside of a certified chemical fume hood or glove box. | Prevents inhalation of the powdered compound, which is a primary route of exposure for potent APIs (Active Pharmaceutical Ingredients). |
| Body Protection | A fully buttoned lab coat, preferably a disposable one. Long-sleeved clothing that covers all exposed skin is mandatory. | Protects skin from accidental spills or contact with contaminated surfaces. Disposable lab coats prevent the carry-over of contamination outside the laboratory. |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from spills and falling objects. |
Handling and Storage Procedures
Engineering Controls:
-
All weighing and reconstitution of solid this compound must be performed in a certified chemical fume hood or a glove box to contain any airborne particles.
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
Procedural Guidance:
-
Preparation: Before handling, designate a specific area for working with this compound. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: Use a dedicated set of spatulas and weighing boats. Tare the balance with the weighing boat before adding the compound to minimize handling time.
-
Solution Preparation: If preparing a solution, add the solvent to the weighed powder slowly to avoid splashing. Cap the vial or flask securely before mixing.
-
Post-Handling: After handling, wipe down the work area with a suitable decontaminating solution (e.g., 70% ethanol), and dispose of all contaminated materials as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel.
Spill and Disposal Plan
Spill Response Protocol
In the event of a spill, follow these steps immediately:
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you are unsure of the hazard level.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: If safe to do so, don appropriate PPE, including respiratory protection.
-
Contain: For a solid spill, gently cover with a damp paper towel to avoid raising dust. For a liquid spill, use an absorbent material (e.g., vermiculite or a chemical spill pillow) to contain the liquid.
-
Clean: Carefully collect the spilled material and absorbent into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the spill to the laboratory supervisor or safety officer.
Waste Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, bench paper, weighing boats, and any unused compound. Place these items in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not pour down the drain.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Visual Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
